Zardaverine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQDJPMQIHLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042559 | |
| Record name | Zardaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-10-4 | |
| Record name | Zardaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zardaverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zardaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zardaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZARDAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zardaverine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Zardaverine. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's mechanism of action, summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.
Chemical Structure and Properties
This compound is a pyridazinone derivative.[1] Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one[1][2] |
| SMILES | COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F[1][2] |
| CAS Number | 101975-10-4[2][3] |
| Chemical Formula | C12H10F2N2O3[2][3] |
| Molecular Weight | 268.22 g/mol [1][2] |
| Purity | ≥98%[3] |
| Appearance | Crystalline solid[4] |
| Solubility | DMSO: 100 mM[4] |
| λmax | 255 nm[4] |
Below is a diagram representing the chemical structure of this compound.
References
Zardaverine's Effect on Intracellular cAMP Levels: A Technical Guide for Researchers
This guide provides an in-depth analysis of Zardaverine, a dual phosphodiesterase (PDE) inhibitor, and its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action: Elevating Intracellular cAMP
This compound functions as a selective inhibitor of two key phosphodiesterase isozymes: PDE3 and PDE4.[1] These enzymes are responsible for the hydrolysis and subsequent degradation of cAMP, a crucial second messenger involved in a myriad of cellular signaling pathways. By inhibiting PDE3 and PDE4, this compound effectively blocks the breakdown of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. The elevated cAMP levels ultimately result in various physiological responses, including smooth muscle relaxation and modulation of inflammatory processes.[2]
Caption: this compound's core mechanism of action.
Quantitative Data: Potency and Efficacy
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) against PDE isozymes. While this compound has been shown to dose-dependently increase intracellular cAMP levels, specific half-maximal effective concentration (EC50) values for this effect are not consistently reported in the literature.[3]
| Parameter | Value (µM) | Tissue/Cell Type | Reference |
| PDE3 IC50 | 0.58 | Human Platelets | [1] |
| PDE4 IC50 | 0.17 | Human Polymorphonuclear (PMN) cells | [1] |
| PDE4 IC50 | 0.79 | Canine Trachea | [1] |
Experimental Protocols
Protocol for Measuring Intracellular cAMP Levels (Competitive Binding Radioassay)
This protocol outlines a non-kit-based method for quantifying intracellular cAMP using a competitive binding radioassay, a common and sensitive technique.
Principle: This assay is based on the competition between unlabeled cAMP from a sample and a fixed amount of radiolabeled ([³H]cAMP) for a limited number of binding sites on a cAMP-binding protein (such as PKA). The amount of radioactivity bound to the protein is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Cell culture of interest
-
This compound or other test compounds
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during sample preparation
-
[³H]cAMP (Tritiated cAMP)
-
cAMP binding protein (e.g., purified PKA regulatory subunit)
-
Standard cAMP solutions of known concentrations
-
Lysis buffer (e.g., 0.1 M HCl or 5% trichloroacetic acid)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Activated charcoal or anion exchange resin (e.g., Dowex)
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound for a specified duration. Include appropriate vehicle controls.
-
Cell Lysis: Terminate the experiment by aspirating the media and lysing the cells with ice-cold lysis buffer (e.g., 0.1 M HCl). This step also inactivates phosphodiesterases.
-
Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris. Collect the supernatant containing the intracellular cAMP.
-
Assay Reaction: In a new set of tubes, add the assay buffer, a fixed amount of [³H]cAMP, and the cAMP binding protein.
-
Competition: Add a defined volume of the cell lysate supernatant or the standard cAMP solutions to the assay reaction tubes.
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.
-
Separation of Bound and Free cAMP: Add activated charcoal or an anion exchange resin slurry to each tube.[4] This will adsorb the free, unbound [³H]cAMP. Centrifuge the tubes to pellet the adsorbent.
-
Quantification: Carefully transfer the supernatant, containing the protein-bound [³H]cAMP, into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Create a standard curve by plotting the radioactivity of the standards against their known concentrations. Use this curve to determine the cAMP concentration in the unknown samples.
Caption: A simplified workflow for the cAMP radioassay.
Protocol for Phosphodiesterase (PDE) Inhibition Assay (Two-Step Radioassay)
This protocol details a method to determine the inhibitory activity of compounds like this compound on specific PDE isozymes.[4]
Principle: This two-step enzymatic assay first measures the conversion of radiolabeled cAMP ([³H]cAMP) to [³H]5'-AMP by a PDE enzyme. In the second step, snake venom 5'-nucleotidase is added to convert the [³H]5'-AMP into radiolabeled adenosine ([³H]adenosine). An anion exchange resin is then used to separate the negatively charged, unreacted [³H]cAMP from the neutral [³H]adenosine. The amount of radioactivity in the adenosine fraction is directly proportional to the PDE activity.
Materials:
-
Purified PDE isozymes (e.g., PDE3, PDE4)
-
This compound or other test inhibitors
-
[³H]cAMP
-
Unlabeled cAMP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[4]
-
Snake venom 5'-nucleotidase
-
Anion exchange resin (e.g., Dowex 1x8-400)[4]
-
Stop solution (e.g., heat inactivation)
-
Scintillation cocktail and counter
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of this compound (or vehicle control).
-
Initiation: Start the reaction by adding the substrate solution, which contains a mixture of unlabeled cAMP and [³H]cAMP.[4]
-
First Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic conversion of cAMP to 5'-AMP.
-
Termination of PDE Reaction: Stop the PDE reaction by boiling the samples (e.g., 100°C for 2 minutes).[4] Cool the samples on ice.
-
Second Enzymatic Step: Add snake venom 5'-nucleotidase to each sample to convert the newly formed [³H]5'-AMP to [³H]adenosine.
-
Second Incubation: Incubate the samples again at 30°C for a shorter period (e.g., 10 minutes).[4]
-
Separation: Add a slurry of the anion exchange resin to each tube. The resin will bind the negatively charged unreacted [³H]cAMP, while the neutral [³H]adenosine remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the percentage of PDE activity at each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Downstream Signaling Pathway
The primary downstream effector of the increased intracellular cAMP concentration caused by this compound is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which are then free to phosphorylate a wide array of substrate proteins on serine and threonine residues. This phosphorylation cascade modulates the activity of numerous proteins, leading to the ultimate cellular response, such as the relaxation of airway smooth muscle or the suppression of inflammatory cell activation.
Caption: The this compound-cAMP-PKA signaling cascade.
References
- 1. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specific type III and IV phosphodiesterase inhibitor this compound suppresses formation of tumor necrosis factor by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Zardaverine: A Technical Whitepaper on its Therapeutic Potential in Asthma and COPD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zardaverine, a pyridazinone derivative, is a selective dual inhibitor of phosphodiesterase (PDE) isoenzymes 3 and 4. This unique pharmacological profile confers both potent bronchodilatory and anti-inflammatory properties, positioning it as a molecule of interest for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical trial data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Asthma and COPD are chronic inflammatory diseases of the airways characterized by airflow limitation and respiratory symptoms. The underlying pathophysiology involves complex interactions between airway smooth muscle constriction, chronic inflammation, and structural remodeling. Phosphodiesterases, a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are key regulators of these processes. By inhibiting specific PDE isoenzymes, it is possible to increase intracellular cAMP levels, leading to bronchodilation and suppression of inflammatory responses.
This compound has been identified as a selective inhibitor of PDE3 and PDE4, two isoenzymes highly expressed in airway smooth muscle and inflammatory cells, respectively. This dual-inhibition profile suggests a synergistic therapeutic effect, addressing both bronchoconstriction and inflammation, the core components of asthma and COPD.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the catalytic activity of PDE3 and PDE4. This leads to an accumulation of intracellular cAMP in key target cells.
-
In Airway Smooth Muscle Cells: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to the sequestration of intracellular calcium and a decrease in myosin light chain kinase activity. The net effect is the relaxation of airway smooth muscle and subsequent bronchodilation.
-
In Inflammatory Cells: In cells such as mast cells, eosinophils, neutrophils, and T-lymphocytes, elevated cAMP levels suppress their activation, degranulation, and the release of pro-inflammatory mediators, including cytokines and chemokines. This dampens the inflammatory cascade that drives airway hyperresponsiveness and tissue damage.
The dual inhibition of PDE3 and PDE4 is thought to offer a broader therapeutic window compared to selective inhibitors of a single isoenzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| PDE Isoenzyme | Tissue Source | IC50 (µM) | Reference |
| PDE III | Human Platelets | 0.58 | [1] |
| PDE IV | Canine Trachea | 0.79 | [1] |
| PDE IV | Human Polymorphonuclear (PMN) cells | 0.17 | [1] |
| PDE I, II, V | Various | > 100 | [1] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Intervention | Key Findings | Reference |
| Anesthetized Wistar Rats | Oral this compound (30 µmol/kg) | 23% decrease in lung resistance; 43% increase in dynamic compliance. | [2][3] |
| Anesthetized Wistar Rats (Acetylcholine Challenge) | Oral this compound (10 µmol/kg) | 37% lower resistance and 85% higher compliance compared to control. Over 30 times more potent than theophylline. | [2][3] |
| Sensitized Guinea Pigs (Allergen Challenge) | Oral this compound (30 µM/kg) | Prevented bronchial eosinophilia and neutrophilia, with potency similar to dexamethasone. | [1] |
Table 3: Clinical Efficacy of Inhaled this compound in Asthma Patients
| Study | Patient Population | Dose | Key Findings | Reference |
| Brunnée et al., 1992 | 12 patients with reversible bronchial obstruction | 6 mg (total dose, inhaled) | Significant increase in sGaw and FEV1 during the first hour. Maximum mean difference in FEV1 of 0.3 L (12%) compared to placebo. | [4][5] |
Table 4: Clinical Efficacy of Inhaled this compound in Patients with Chronic Airflow Obstruction
| Study | Patient Population | Dose | Key Findings | Reference |
| Ukena et al., 1995 | 10 patients with partially reversible chronic airflow obstruction | Single doses of 1.5 mg, 3.0 mg, or 6.0 mg (inhaled) | No significant improvement in airway function (spirometry over 4 hours) compared to placebo. | [6] |
Experimental Protocols
In Vitro PDE Inhibition Assay
-
Objective: To determine the IC50 values of this compound for different PDE isoenzymes.
-
Methodology:
-
PDE isoenzymes were isolated from various tissues (e.g., human platelets, canine trachea, human PMN cells) using chromatography on Q-sepharose.[1]
-
The enzymatic activity of each PDE isoenzyme was assayed in the presence of varying concentrations of this compound.
-
The concentration of this compound that produced 50% inhibition of the enzyme activity (IC50) was calculated.[1]
-
Preclinical Bronchodilation and Bronchoprotection in Rats
-
Objective: To evaluate the bronchodilatory and bronchoprotective effects of this compound in comparison to theophylline.
-
Methodology:
-
This compound (3, 10, 30 µmol/kg) or theophylline (30, 100, 300 µmol/kg) was administered orally in a 4% Methocel/0.9% saline solution.[2][3]
-
Respiratory function parameters (lung resistance, dynamic compliance) were measured using whole-body plethysmography 20 minutes after administration.[2][3]
-
For the bronchoprotection assessment, an acetylcholine challenge was performed, and the changes in lung resistance and compliance were measured.[2][3]
-
Clinical Trial in Asthma Patients (Brunnée et al., 1992)
-
Objective: To investigate the acute bronchodilatory effects of inhaled this compound in patients with asthma.
-
Participants: 12 patients with reversible bronchial obstruction (FEV1 increase of at least 15% after 200 µg salbutamol).[4][5]
-
Intervention: Four puffs of either this compound (total dose 6 mg) or placebo were inhaled at 15-minute intervals.[4][5]
-
Outcome Measures: Specific airway conductance (sGaw) and Forced Expiratory Volume in one second (FEV1) were measured by body plethysmography at regular intervals for up to 240 minutes after the last puff.[4][5]
Clinical Trial in Patients with Chronic Airflow Obstruction (Ukena et al., 1995)
-
Objective: To study the efficacy and safety of inhaled this compound in patients with chronic airflow obstruction.
-
Study Design: A double-blind, randomized, five-period change-over study.[6]
-
Participants: 10 patients with partially reversible chronic airflow obstruction.[6]
-
Intervention: Single doses of this compound (1.5 mg, 3.0 mg, or 6.0 mg), salbutamol (0.3 mg), and placebo were administered by a metered-dose inhaler on separate days.[6]
-
Outcome Measures: Airway function was evaluated by spirometry over a time period of 4 hours.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action and evaluation.
Discussion and Future Directions
The preclinical data for this compound are promising, demonstrating potent bronchodilatory and anti-inflammatory effects, in some cases superior to the non-selective PDE inhibitor theophylline.[2][3] The dual PDE3/PDE4 inhibition appears to be a viable strategy for targeting both smooth muscle relaxation and inflammation in airway diseases.
The clinical findings, however, are mixed. In patients with asthma, inhaled this compound showed a modest and short-lasting bronchodilatory effect.[4][5] Conversely, in a study with patients having chronic airflow obstruction, this compound did not produce a significant improvement in lung function.[6] It is important to note that the clinical development of this compound was terminated in 1991 due to its fast elimination.[7]
Despite its discontinuation, this compound remains a valuable pharmacological tool for understanding the roles of PDE3 and PDE4 in respiratory diseases. The challenges encountered with this compound, such as its pharmacokinetic profile, provide important lessons for the development of future dual PDE3/PDE4 inhibitors. Further research could focus on developing analogs of this compound with improved pharmacokinetic properties or exploring novel delivery systems to enhance its therapeutic efficacy. The differential response observed between asthma and COPD patients also warrants further investigation to identify patient populations that may benefit most from this therapeutic approach.
Conclusion
This compound is a selective dual PDE3/PDE4 inhibitor with demonstrated preclinical efficacy as a bronchodilator and anti-inflammatory agent. While clinical trials have shown mixed results and its development was halted, the data generated from studies on this compound provide a strong rationale for the continued exploration of dual PDE3/PDE4 inhibitors for the treatment of asthma and COPD. The detailed data and protocols presented in this whitepaper serve as a valuable resource for researchers and drug development professionals working to advance the next generation of therapies for obstructive airway diseases.
References
- 1. This compound: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative investigation of the effects of this compound and theophylline on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the mixed phosphodiesterase III/IV inhibitor, this compound, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The specific type III and IV phosphodiesterase inhibitor this compound suppresses formation of tumor necrosis factor by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Zardaverine's Role in Inducing G0/G1 Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zardaverine, a dual-selective phosphodiesterase (PDE) 3 and 4 inhibitor, has demonstrated potent antitumor activity in specific cancer cell lines, notably hepatocellular carcinoma (HCC).[1][2] This activity is characterized by the induction of cell cycle arrest at the G0/G1 phase, a critical checkpoint for cell proliferation.[1][3] Interestingly, the anticancer effects of this compound appear to be independent of its PDE inhibitory function, suggesting a novel mechanism of action.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G0/G1 arrest, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and Cell Cycle Control
This compound was initially developed as a phosphodiesterase inhibitor for the treatment of inflammatory conditions and respiratory diseases.[4][5] PDEs are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.[6] While this compound effectively inhibits PDE3 and PDE4, its selective and potent anti-proliferative effects against certain cancer cells have unveiled a distinct and compelling therapeutic potential.[1][7]
The cell cycle is a tightly regulated process that governs cell division and proliferation. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The G0 phase represents a quiescent state where cells have exited the cell cycle. The transition from G1 to S phase is a critical commitment point, regulated by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[1][8] Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled cell growth.
Mechanism of this compound-Induced G0/G1 Arrest
Studies have shown that this compound's antitumor activity is not shared by other PDE inhibitors, indicating a mechanism independent of cAMP elevation.[1][2] The primary mechanism of this compound's anti-proliferative effect is the induction of G0/G1 phase cell cycle arrest in sensitive cancer cells.[1][3] This is achieved through the modulation of key regulatory proteins in the cell cycle machinery.
Downregulation of G1/S Cyclins and CDKs
This compound treatment in sensitive HCC cells leads to a dose-dependent decrease in the protein levels of several key cell cycle regulators. Specifically, the expression of Cyclin A, Cyclin E, CDK2, CDK4, and CDK6 is significantly suppressed.[1][2] These proteins are essential for the progression from the G1 to the S phase of the cell cycle.[8][9]
-
Cyclin D-CDK4/6 complexes are among the first to be activated in G1 and are responsible for the initial phosphorylation of the retinoblastoma protein (Rb).[8][10]
-
Cyclin E-CDK2 complexes further phosphorylate Rb, leading to its complete inactivation and the release of the E2F transcription factor, which drives the expression of genes required for DNA synthesis.[1]
-
Cyclin A-CDK2 is subsequently activated and is crucial for the initiation and progression of DNA replication in the S phase.
By downregulating these critical cyclins and CDKs, this compound effectively erects a roadblock at the G1/S transition, preventing cancer cells from entering the DNA synthesis phase and thereby halting their proliferation.
Upregulation of CDK Inhibitors
In conjunction with the downregulation of cyclins and CDKs, this compound treatment leads to an upregulation of the CDK inhibitor p21 (also known as Cip1).[1][2] p21 is a broad-acting CKI that can inhibit the activity of both Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.[11][12] The increased expression of p21 further reinforces the G0/G1 arrest by directly inhibiting the kinases that drive the G1/S transition.[13] The role of another key CKI, p27 (Kip1), in this compound's mechanism has also been investigated in the context of cell cycle arrest.[11][14][15]
Modulation of the Retinoblastoma (Rb) Pathway
The retinoblastoma protein is a key tumor suppressor that acts as a gatekeeper for the G1/S transition.[9] this compound has been shown to decrease the total protein level of Rb and suppress its phosphorylation at Ser780 in sensitive cells.[1] Hypophosphorylated Rb remains active and binds to E2F transcription factors, preventing the expression of genes necessary for S phase entry.[10] Interestingly, the sensitivity of HCC cells to this compound is inversely related to their basal Rb expression levels, suggesting that Rb signaling is a critical determinant of this compound's selective antitumor activity.[1][2]
Quantitative Data on this compound's Efficacy
The anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the impact on cell cycle distribution provide a clear picture of its potency and mechanism.
IC50 Values of this compound in Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Sensitivity |
| Bel-7402 | Hepatocellular Carcinoma | 36.6 | Sensitive |
| Bel-7404 | Hepatocellular Carcinoma | Not specified | Sensitive |
| QGY-7701 | Hepatocellular Carcinoma | Not specified | Sensitive |
| SMMC-7721 | Hepatocellular Carcinoma | 288.0 | Sensitive |
| SNU-739 | Hepatocellular Carcinoma | > 30,000 | Resistant |
| HCT 116 | Colon Cancer | > 30,000 | Resistant |
| Other 15 lines | Various Cancers | > 30,000 | Resistant |
| Data sourced from a study on the antitumor activity of this compound.[1] |
Effect of this compound on Cell Cycle Distribution
Flow cytometry analysis reveals a significant accumulation of sensitive cells in the G0/G1 phase following this compound treatment.
| Cell Line | Treatment (0.1 µM this compound for 24h) | % G0/G1 | % S | % G2/M |
| Bel-7402 | Vehicle | 58.2 | 28.5 | 13.3 |
| This compound | 75.1 | 12.3 | 12.6 | |
| SMMC-7721 | Vehicle | 55.4 | 31.2 | 13.4 |
| This compound | 72.8 | 15.6 | 11.6 | |
| Bel-7404 | Vehicle | 54.1 | 32.8 | 13.1 |
| This compound | 70.2 | 18.3 | 11.5 | |
| QGY-7701 | Vehicle | 57.9 | 29.1 | 13.0 |
| This compound | 73.5 | 14.7 | 11.8 | |
| Data represents the mean percentage of cells in each phase from three independent experiments.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the mechanism of this compound-induced G0/G1 arrest.
Cell Lines and Culture
-
Cell Lines: this compound-sensitive HCC cell lines (Bel-7402, Bel-7404, QGY-7701, SMMC-7721) and resistant cell lines (e.g., SNU-739, HCT 116) are utilized.[1]
-
Culture Conditions: Cells are cultured in RPMI 1640 medium (for HCC lines) or other appropriate media, supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain the cells with 0.4% sulforhodamine B (SRB) solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm to determine cell viability.
-
Calculate IC50 values using a non-linear regression analysis.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.[1][16][17]
Western Blotting
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin A, Cyclin E, CDK2, CDK4, CDK6, p21, Rb, phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]
Signaling Pathways and Visualizations
To visually represent the complex interactions involved in this compound-induced G0/G1 arrest, the following diagrams have been generated using the DOT language.
References
- 1. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - this compound causes G0/G1 phase cell cycle arrest of sensitive cells. - Public Library of Science - Figshare [plos.figshare.com]
- 4. This compound: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PDE4 inhibitor activates AMPK and Sirt1 to induce mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cytotoxicity of this compound in Embryonal Rhabdomyosarcoma from a Costello Syndrome Patient [frontiersin.org]
- 8. CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK inhibitors, p21(Cip1) and p27(Kip1), participate in cell cycle exit of mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p27 Allosterically Activates Cyclin-Dependent Kinase 4 and Antagonizes Palbociclib Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In-Depth Pharmacological Profile of Zardaverine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zardaverine is a potent and selective dual phosphodiesterase (PDE) 3 and PDE4 inhibitor that has been investigated for its bronchodilator and anti-inflammatory properties, primarily in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). More recently, its pharmacological profile has expanded to include significant anti-cancer activity, particularly against hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of phosphodiesterase isozymes PDE3 and PDE4. These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This elevation in cAMP levels is central to the diverse pharmacological effects of this compound.
The inhibition of PDE3, the cyclic GMP-inhibitable PDE, contributes to its positive inotropic action on heart muscle and inhibition of platelet aggregation. The inhibition of PDE4, the rolipram-inhibitable PDE, is primarily responsible for its bronchodilator and anti-inflammatory effects.
Interestingly, recent studies have revealed that the potent and selective antitumor activity of this compound against certain hepatocellular carcinoma cells is independent of its PDE3/4 inhibitory activity and the subsequent increase in intracellular cAMP levels.[1] This suggests an alternative, yet to be fully elucidated, mechanism of action in the context of cancer.
Signaling Pathways
The inhibition of PDE3 and PDE4 by this compound directly impacts the cAMP signaling cascade. The following diagram illustrates this pathway.
Pharmacodynamics
This compound exhibits a range of pharmacodynamic effects, primarily stemming from its PDE inhibitory activity.
Phosphodiesterase Inhibition
This compound is a selective inhibitor of PDE3 and PDE4 isozymes. It shows significantly less activity against other PDE families such as PDE1, PDE2, and PDE5.
| Enzyme Target | Tissue/Cell Source | IC50 (µM) | Reference |
| PDE3 | Human Platelets | 0.58 | [2] |
| PDE4 | Canine Trachea | 0.79 | [2] |
| Human Polymorphonuclear (PMN) cells | 0.17 | [2] | |
| PDE1 | (Calmodulin-stimulated) | >100 | [2] |
| PDE2 | (cGMP-stimulated) | >100 | [2] |
| PDE5 | (cGMP-specific) | >100 | [2] |
Cellular Effects
The elevation of intracellular cAMP by this compound leads to various cellular responses:
-
Bronchodilation: this compound has been shown to be a potent bronchodilator in both in vivo and in vitro studies.
-
Anti-inflammatory Effects: It inhibits the zymosan-induced superoxide anion generation in human polymorphonuclear cells with an IC50 of 0.40 µM.[2] This effect is synergistically increased by activators of adenylyl cyclase.
-
Inhibition of Platelet Aggregation: this compound inhibits ADP-induced aggregation of human platelets with an IC50 of 1.6 µM.[2]
-
Positive Inotropic Action: It exerts a positive inotropic action on heart muscle in vitro.
-
Antitumor Activity: this compound has demonstrated potent and selective antitumor activity against certain hepatocellular carcinoma (HCC) cell lines by inducing G0/G1 phase cell cycle arrest.[1] This activity appears to be independent of its PDE inhibitory effects.[1]
| Cell Line (HCC) | IC50 (nM) for Proliferation Inhibition | Reference |
| Bel-7402 | 36.6 | [1] |
| Bel-7404 | Not specified | [1] |
| QGY-7701 | Not specified | [1] |
| SMMC-7721 | 288.0 | [1] |
Pharmacokinetics
For comparison, a study on another oral PDE4 inhibitor, V11294A, in healthy volunteers provides an example of pharmacokinetic parameters for this class of drugs. Following a single 300 mg oral dose of V11294A, the peak plasma concentration (Cmax) was reached at approximately 3 hours (Tmax), and the terminal elimination half-life was 9.66 hours.[3] It is important to note that these values are not directly transferable to this compound.
Clinical Trials
This compound has been evaluated in Phase II clinical trials for respiratory conditions.
-
Chronic Airflow Obstruction: A double-blind, randomized, five-period change-over study in 10 patients with partially reversible chronic airflow obstruction investigated inhaled this compound at single doses of 1.5 mg, 3.0 mg, and 6.0 mg.[4] In contrast to the significant bronchodilation induced by salbutamol, this compound did not improve airway function in these patients, although no unwanted effects were observed.[4]
Experimental Protocols
Phosphodiesterase (PDE) Isozyme Separation and Inhibition Assay
Objective: To separate PDE isozymes from tissue homogenates and determine the inhibitory effect of this compound.
Methodology based on Schudt et al. (1991): [2]
Workflow Diagram:
Protocol:
-
Tissue Homogenization: Homogenize the desired tissue (e.g., human platelets, canine trachea) in an appropriate buffer.
-
Supernatant Preparation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) to obtain a supernatant containing the soluble PDE isozymes.
-
Anion-Exchange Chromatography:
-
Equilibrate a Q-Sepharose Fast Flow column with a starting buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2, 1 mM DTT, and 50 µM PMSF).
-
Load the supernatant onto the column.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound PDE isozymes using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
PDE Activity Assay:
-
Assay each fraction for PDE activity using a standard method, such as a two-step radioisotope procedure. This typically involves incubating the enzyme fraction with radiolabeled cAMP and then separating the resulting radiolabeled 5'-AMP from the unhydrolyzed cAMP.
-
To determine the inhibitory effect of this compound, perform the assay in the presence of varying concentrations of the compound.
-
-
IC50 Determination: Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of the specific PDE isozyme activity, from the dose-response curves.
Zymosan-Induced Superoxide Generation in Human Polymorphonuclear (PMN) Cells
Objective: To measure the effect of this compound on superoxide production by activated neutrophils.
Methodology based on Schudt et al. (1991): [2]
Protocol:
-
PMN Cell Isolation: Isolate PMN cells from fresh human blood using standard techniques such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Incubation: Pre-incubate the isolated PMN cells with various concentrations of this compound or vehicle control in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Stimulation: Stimulate the cells with opsonized zymosan. Zymosan is typically opsonized by incubation with fresh human serum.
-
Superoxide Detection: Measure the production of superoxide anions. A common method is the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Add cytochrome c to the cell suspension.
-
After a defined incubation period at 37°C, centrifuge the samples to pellet the cells.
-
Measure the absorbance of the supernatant at 550 nm to quantify the amount of reduced cytochrome c.
-
Run parallel experiments in the presence of SOD to confirm that the reduction of cytochrome c is due to superoxide.
-
-
IC50 Calculation: Determine the IC50 value for the inhibition of superoxide generation from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Methodology based on Sun et al. (2014): [1]
Protocol:
-
Cell Culture and Treatment: Culture the desired cancer cell line (e.g., Bel-7402) in appropriate media. Treat the cells with different concentrations of this compound or vehicle for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C at this stage.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and ensure specific DNA staining.[5][6][7][8]
-
Incubate in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Generate a histogram of DNA content (fluorescence intensity) versus cell count.
-
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would indicate a cell cycle arrest at this stage.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one.[9] Studies on pyridazinone derivatives have provided some insights into the structure-activity relationships for PDE inhibition.
For PDE4 inhibition, the introduction of a hydrophobic substituent at the N(2) position of the pyridazinone ring and a methoxy group at the C-7' position of a linked pyrazolopyridine ring can strongly promote activity.[6][7] The pyridazinone lactam functionality is considered a critical determinant for PDE3-inhibitory activity, with the nitrogen preferably being unsubstituted.[6][7]
Further research on specific analogs of this compound is needed to fully delineate the structural requirements for its dual PDE3/4 inhibitory activity and its independent anti-cancer effects.
Synthesis
The synthesis of this compound and its derivatives has been reported in the literature.[10] A general synthetic route for pyridazinone derivatives often involves the condensation of a diketone with a hydrazine derivative. For this compound specifically, the synthesis would involve the construction of the pyridazinone ring and the incorporation of the 4-(difluoromethoxy)-3-methoxyphenyl moiety.
Logical Relationship for Synthesis:
Conclusion
This compound is a well-characterized dual PDE3/PDE4 inhibitor with demonstrated bronchodilator and anti-inflammatory effects. Its rapid elimination, however, has limited its clinical development for respiratory diseases. The discovery of its potent and selective anti-cancer activity, which appears to be independent of its PDE inhibitory function, has opened new avenues for research and potential therapeutic applications. Further investigation into its alternative mechanism of action in cancer cells and a more detailed characterization of its human pharmacokinetic profile are warranted to fully explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the mixed phosphodiesterase III/IV inhibitor, this compound, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zardaverine In Vitro Cell-Based Assay Protocols: Application Notes
References
- 1. This compound: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The specific type III and IV phosphodiesterase inhibitor this compound suppresses formation of tumor necrosis factor by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [nld.promega.com]
- 11. content.abcam.com [content.abcam.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Zardaverine for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zardaverine is a dual-selective inhibitor of phosphodiesterase (PDE) type III and IV isozymes, exhibiting a range of pharmacological effects, including bronchodilatory, anti-inflammatory, and, more recently discovered, potent antitumor activities.[1][2] This document provides a comprehensive overview of the recommended dosages and protocols for this compound in in vivo animal studies, based on existing research. It aims to guide researchers in designing experiments to investigate its therapeutic potential. The information presented here covers dosages for anticancer and anti-inflammatory studies, along with detailed experimental procedures and insights into its mechanism of action.
Data Presentation: Recommended this compound Dosage
The following table summarizes the effective dosages of this compound used in various in vivo animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.
| Animal Model | Application | Route of Administration | Dosage | Observed Effect | Reference |
| Mice (with human HCC xenografts) | Anticancer | Oral | 60 mg/kg/day | Inhibition of tumor growth | [3] |
| Mice (with human HCC xenografts) | Anticancer | Oral | 200 mg/kg/day | Tumor regression | [3] |
| Rats | Bronchodilation | Oral | 3, 10, 30 µmol/kg | Bronchodilating and bronchoprotective effects, with 10 µmol/kg showing significant bronchoprotection. | [4] |
| Guinea Pigs | Anti-inflammatory | Oral | 30 µmol/kg | Prevention of bronchial eosinophilia and neutrophilia. | [2] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of PDE3 and PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP).[1] However, recent studies suggest its antitumor effects in hepatocellular carcinoma may be independent of PDE inhibition and instead related to the regulation of the Retinoblastoma (Rb) protein and cell cycle arrest at the G0/G1 phase.[3][5]
Caption: this compound's dual mechanism of action.
Experimental Protocols
In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol is adapted from a study investigating the antitumor effects of this compound on human hepatocellular carcinoma (HCC) xenografts in mice.[3]
a. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude mice), 4-6 weeks old.
b. Cell Line and Tumor Implantation:
-
Use a suitable human HCC cell line (e.g., Bel-7402).
-
Subcutaneously inject approximately 5 x 10^6 cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
c. Experimental Groups:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) orally once daily.
-
This compound Treatment (Low Dose): Administer 60 mg/kg this compound orally once daily.
-
This compound Treatment (High Dose): Administer 200 mg/kg this compound orally once daily.
-
Positive Control (Optional): A standard-of-care chemotherapeutic agent for HCC.
d. Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the designated treatment orally via gavage for a specified period (e.g., 14-21 consecutive days).
e. Monitoring and Endpoints:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for cell cycle proteins).
Caption: Workflow for in vivo xenograft study.
Evaluation of Bronchodilatory and Bronchoprotective Effects in Rats
This protocol is based on a study comparing the effects of this compound and theophylline on pulmonary function in rats.[4]
a. Animal Model:
-
Female Wistar rats.
b. Experimental Groups:
-
Vehicle Control: Administer the vehicle (e.g., 4% Methocel/0.9% saline solution) orally.
-
This compound Treatment: Administer this compound orally at doses of 3, 10, and 30 µmol/kg.
-
Positive Control: Administer a known bronchodilator like theophylline.
c. Drug Administration and Measurement:
-
Administer the vehicle or drug orally 20 minutes before measurements.
-
Anesthetize the rats and use whole-body plethysmography to measure respiratory function parameters (e.g., lung resistance, dynamic compliance).
d. Acetylcholine Challenge Test (for bronchoprotective effect):
-
Induce bronchospasm using an acetylcholine challenge.
-
Measure the changes in lung resistance and compliance after treatment with this compound or vehicle to assess its protective effect.
Important Considerations
-
Pharmacokinetics: The oral bioavailability and pharmacokinetic profile of this compound in the specific animal model should be considered when designing the dosing regimen.
-
Toxicity: While the cited studies reported no significant toxicity at the effective doses, it is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose in your specific animal model and experimental setup.
-
Vehicle Selection: The choice of vehicle for drug administration should be appropriate for the route of administration and should not have any confounding effects on the experimental outcomes.
This document provides a starting point for researchers interested in utilizing this compound in in vivo studies. The provided protocols and dosage information should be adapted and optimized based on the specific research question and experimental design.
References
- 1. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a cyclic AMP specific PDE III/IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative investigation of the effects of this compound and theophylline on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Zardaverine Stock Solutions for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zardaverine is a pyridazinone derivative that acts as a selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), mediating various physiological effects, including bronchodilation and anti-inflammatory responses. Recent studies also suggest potential anti-cancer properties, making it a compound of interest in various research fields.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions for laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀F₂N₂O₃ | [2][3][5] |
| Molecular Weight | 268.22 g/mol | [3][5] |
| Appearance | Crystalline solid, off-white to yellow | [2][6] |
| Purity (typical) | ≥98% (HPLC) | [5][7] |
| CAS Number | 101975-10-4 | [2][5] |
Recommended Solvents and Concentrations
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 100 mM | May require sonication to fully dissolve.[2][6] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (7.75 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (7.75 mM) | 10% DMSO, 90% Corn Oil.[1] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution for use in most cell-based assays.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparations: Before opening, bring the this compound container to room temperature to prevent condensation of moisture on the powder.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 26.82 mg of this compound.
-
Calculation:Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)
-
Example:0.001 L × 0.1 mol/L × 268.22 g/mol × 1000 mg/g = 26.82 mg
-
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not completely dissolve, use a bath sonicator for 5-10 minutes.[6] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate cell culture medium or assay buffer immediately before use.
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.
-
Formula:V₁ = (C₂ × V₂) / C₁
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (100 mM)
-
V₂ = Final volume of working solution
-
C₂ = Desired final concentration (e.g., 10 µM)
-
-
Example: To prepare 1 mL of a 10 µM working solution:
-
V₁ = (10 µM × 1 mL) / 100,000 µM = 0.0001 mL = 0.1 µL
-
-
-
Serial Dilution (Recommended): Direct pipetting of very small volumes like 0.1 µL is inaccurate. It is highly recommended to perform one or more intermediate dilutions.
-
Step A (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting 10 µL of the 100 mM stock into 990 µL of sterile culture medium or buffer. Vortex gently.
-
Step B (Final Dilution): Prepare the 10 µM working solution by diluting 10 µL of the 1 mM intermediate stock into 990 µL of sterile culture medium or buffer.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Storage and Stability
-
Solid Compound: Store the this compound powder at room temperature in a dry, dark place.[6]
-
DMSO Stock Solution: When stored in properly sealed vials at -20°C or -80°C, the DMSO stock solution is expected to be stable for several months. While specific data for this compound is limited, general studies on compound stability in DMSO suggest that degradation is minimal under these conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound stock and working solutions.
Signaling Pathway
This compound inhibits PDE3 and PDE4, enzymes that degrade cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound phosphodiesteraseinhibitor 101975-10-4 [sigmaaldrich.com]
- 6. This compound | 101975-10-4 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Proposed HPLC Method for the Quantitative Analysis of Zardaverine
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Zardaverine. As no standardized, publicly available HPLC method for this compound was identified, this application note provides a scientifically-grounded starting point for method development and validation. The proposed reversed-phase HPLC (RP-HPLC) method is based on common analytical practices for phosphodiesterase inhibitors and related small molecules, such as Drotaverine.[1][2] The procedure is designed to be stability-indicating and is intended for use in the analysis of bulk drug substance and pharmaceutical dosage forms.
Introduction
This compound is a phosphodiesterase inhibitor with selectivity for PDE3 and PDE4 isozymes, investigated for its bronchodilator and anti-inflammatory properties, particularly in the context of asthma and chronic obstructive pulmonary disease (COPD).[3] Accurate and precise analytical methods are crucial for the quality control of this compound in active pharmaceutical ingredients (API) and finished products, as well as for supporting pharmacokinetic and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and robustness.[1][4]
This document details a proposed isocratic RP-HPLC method and a comprehensive protocol for its validation according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Proposed Chromatographic Conditions
The proposed method is based on conditions commonly used for other phosphodiesterase inhibitors and structurally similar compounds.[6][7][8][9] A standard C18 column is proposed, as it is effective for separating a wide range of non-polar to moderately polar compounds.[6][8][9]
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Run Time | Approximately 10 minutes |
Rationale: The combination of acetonitrile and a phosphate buffer is a common mobile phase for providing good peak shape and resolution for compounds like this compound.[4] A pH of 3.0 ensures the reproducibility of retention times. The detection wavelength of 240 nm is selected as a plausible maximum absorbance wavelength based on the chromophoric structure of this compound and related pyridazinone compounds.
Method Validation Protocol
The proposed method must be validated to ensure its suitability for its intended purpose. Validation should be performed according to ICH guidelines, assessing the parameters outlined in the table below.[1][4][5]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).[5][7] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | % RSD ≤ 2.0% after minor variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, mobile phase composition ±2%). |
Detailed Experimental Protocol
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PVDF).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical grade).
-
Orthophosphoric Acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Preparation of Solutions
-
Phosphate Buffer (0.02 M, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication for 15-20 minutes before use.
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for linearity (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation (for a Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of this solution will be approximately 100 µg/mL. Further dilutions may be required to bring the concentration within the linear range of the calibration curve.
Chromatographic Procedure
-
Set up the HPLC system according to the conditions specified in the "Proposed Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions and sample solutions in sequence.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis and Calculations
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the linear regression equation of the calibration curve.
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 3. This compound | C12H10F2N2O3 | CID 5723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Sensitive liquid chromatography assay with ultraviolet detection for a new phosphodiesterase V inhibitor, DA-8159, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zardaverine in Bronchodilator Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zardaverine is a potent, dual-selective inhibitor of phosphodiesterase (PDE) isoenzymes 3 and 4 (PDE3 and PDE4).[1] This dual inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates smooth muscle relaxation and anti-inflammatory effects.[2][3] These properties have positioned this compound as a significant tool in the preclinical assessment of bronchodilators for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Although its clinical development was halted due to a short duration of action and dose-limiting side effects, this compound remains a valuable reference compound in both in vitro and in vivo research models to explore the therapeutic potential of dual PDE3/4 inhibition.[4]
This document provides detailed application notes and protocols for the use of this compound in established bronchodilator research models, including data presentation and visualizations of key pathways and workflows.
Mechanism of Action
This compound exerts its bronchodilatory and anti-inflammatory effects by inhibiting the hydrolysis of cAMP. By selectively targeting PDE3 and PDE4, the primary cAMP-metabolizing enzymes in airway smooth muscle and inflammatory cells, this compound leads to an accumulation of intracellular cAMP.[3][5] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and the suppression of inflammatory cell activation.
References
- 1. d-nb.info [d-nb.info]
- 2. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Bronchodilatory effect of inhaled this compound, a phosphodiesterase III and IV inhibitor, in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salbutamol potentiates the relaxant effects of selective phosphodiesterase inhibitors on guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zardaverine Solubility and Solution Stability: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zardaverine. The focus is on improving its solubility in DMSO and aqueous buffers, ensuring solution stability, and providing clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound is soluble in DMSO up to 100 mM.[1]
Q2: I am seeing precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
A2: This is a common issue known as precipitation upon dilution. This compound has lower solubility in aqueous solutions compared to DMSO. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent compatible with your experimental system may help improve solubility.
-
pH adjustment: The solubility of this compound in aqueous buffers may be pH-dependent. Experiment with buffers at different pH values to find the optimal condition for your desired concentration.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small amounts of precipitate. However, be cautious about potential degradation with prolonged heat exposure. Always check for visual signs of precipitation before use.
Q3: How should I prepare a this compound stock solution?
A3: It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.68 mg of this compound (M.Wt: 268.22 g/mol ) in 1 mL of DMSO. Store this stock solution at -20°C or -80°C for long-term stability.
Q4: What is the recommended storage condition for this compound solutions?
A4:
-
DMSO stock solutions: Store at -20°C or -80°C for long-term storage. When stored properly, DMSO stocks are generally stable for several months. Avoid repeated freeze-thaw cycles.
-
Aqueous solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment. The stability of this compound in aqueous buffers can be limited. If temporary storage is necessary, keep the solution on ice and use it within a few hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has low aqueous solubility. | Prepare a concentrated stock solution in DMSO first, then dilute it into the aqueous buffer. |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Test different aqueous buffers or adjust the pH. |
| Inconsistent experimental results. | This compound solution may have degraded. Inaccurate concentration due to incomplete dissolution or precipitation. | Prepare fresh aqueous solutions for each experiment. Visually inspect the solution for any precipitate before use. Perform a quick solubility test at your working concentration. |
| Cloudy or hazy solution after dilution. | Formation of fine precipitate. | Centrifuge the solution at high speed and use the clear supernatant. Filter the solution through a 0.22 µm filter. Re-evaluate the final concentration and buffer composition. |
Quantitative Data Summary
| Solvent | Reported Solubility |
| DMSO | Up to 100 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 268.22 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.68 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Determining this compound Solubility in an Aqueous Buffer (Shake-Flask Method)
This protocol provides a general guideline for determining the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
DMSO (for preparing a standard curve)
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer (e.g., 1 mg/mL).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same buffer (or a DMSO/buffer mixture that matches the final sample matrix) should be prepared for accurate quantification.
Visualizations
This compound's Putative Anti-Cancer Signaling Pathway
This compound has been shown to induce G0/G1 phase cell cycle arrest in certain cancer cells by modulating the expression of key cell cycle regulatory proteins.[2][3] This effect appears to be independent of its PDE3/4 inhibitory activity.[2][3]
Caption: this compound's proposed anti-cancer mechanism.
Experimental Workflow for Solubility Determination
A typical workflow for determining the aqueous solubility of a compound like this compound.
Caption: Shake-flask method for solubility testing.
References
Zardaverine stability in solution and long-term storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of zardaverine in solution and offers recommendations for long-term storage. As specific, publicly available stability studies on this compound are limited, this guide is based on established principles of pharmaceutical stability testing, information on analogous compounds, and regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing highly concentrated stock solutions of this compound. It is important to use anhydrous, high-purity DMSO to minimize degradation. For other applications, solubility in aqueous solutions may be limited and pH-dependent.
Q2: How should I store this compound stock solutions in DMSO?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent and generally lower than in DMSO. If aqueous solutions are necessary for your experiments, it is crucial to prepare them fresh daily. The pH of the buffer should be carefully considered, as extreme pH values can lead to hydrolysis.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure of this compound and forced degradation studies of similar molecules, potential degradation pathways include hydrolysis, oxidation, and photolysis.[1][2][3][4] Hydrolysis can occur under acidic or basic conditions, while oxidation may be initiated by exposure to air, light, or oxidizing agents. Exposure to UV or fluorescent light can lead to photolytic degradation.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This method should be able to separate the intact this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in my assay. | Degradation of this compound in solution. | - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- If using aqueous solutions, prepare them immediately before use.- Protect solutions from light and elevated temperatures. |
| Precipitate observed in my stock solution upon thawing. | Limited solubility at lower temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve.- Ensure vials are properly sealed to prevent solvent evaporation.- Consider preparing a slightly lower concentration stock solution. |
| Inconsistent results between experiments. | Inconsistent concentration of this compound due to degradation or handling. | - Standardize the preparation and storage of this compound solutions.- Use a validated analytical method (e.g., HPLC) to confirm the concentration of your stock solution periodically.- Ensure consistent handling and dilution procedures across all experiments. |
This compound Stability Under Forced Degradation Conditions (Predicted)
The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on general principles of drug stability.[1][2][3][4] It is important to note that these are predictions and should be confirmed by experimental studies.
| Condition | Stress Agent | Expected Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl | Likely to degrade | Hydrolysis of the pyridazinone ring or ether linkages. |
| Alkaline | 0.1 M NaOH | Likely to degrade | Hydrolysis of the pyridazinone ring or ether linkages. |
| Oxidative | 3% H₂O₂ | Potential for degradation | Oxidation of the aromatic rings or other susceptible functional groups. |
| Thermal | 60°C | Potentially stable for short periods, degradation with prolonged exposure. | General thermal decomposition. |
| Photolytic | UV/Visible Light | Likely to degrade | Photochemical reactions leading to the formation of various degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or cryovials.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the this compound solution at 60°C for a specified time.
-
Photolytic Degradation: Expose the this compound solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
-
Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The percentage of degradation and the formation of degradation products should be monitored.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: this compound's mechanism of action via PDE3/4 inhibition.
References
troubleshooting variability in Zardaverine experimental results
Welcome to the Zardaverine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results involving the selective phosphodiesterase (PDE) 3/4 inhibitor, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key technical data to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors. A systematic review of your experimental setup is recommended.
-
Cell-Based Factors:
-
Cell Line Specificity: this compound's potency can differ significantly between cell lines due to variations in PDE3 and PDE4 expression levels and the presence of other signaling pathways.[1][2] Ensure you are using the appropriate cell line for your research question and consistently using the same line and passage number.
-
Cell Density: High cell density can lead to nutrient depletion and changes in pH, affecting cell health and drug response. Optimize and maintain consistent cell seeding densities across experiments.
-
Cell Culture Conditions: Variations in media composition, serum percentage, and incubation time can all influence cellular response to this compound. Standardize these parameters rigorously.
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in your assay medium.[3] Precipitation of the compound will lead to a lower effective concentration and higher IC50 values.
-
Stock Solution Stability: Improper storage of this compound stock solutions can lead to degradation. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stability in Media: The stability of this compound in your specific cell culture medium over the course of your experiment should be considered. If the experiment is lengthy, the compound may degrade, leading to reduced efficacy.
-
-
Assay-Specific Parameters:
-
Assay Method: Different assay methods (e.g., MTT, CellTiter-Glo®, cAMP measurement) have distinct principles and potential for interference. Be aware of the limitations of your chosen assay.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line and endpoint.
-
Q2: My cells are showing unexpected cytotoxicity at concentrations where I expect to see only PDE inhibition. What could be the reason?
A2: While this compound is a selective PDE3/4 inhibitor, it has been reported to induce cytotoxic effects in certain cancer cell lines that may be independent of its PDE inhibitory activity.[1][2]
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to cytotoxicity. Some studies suggest its anti-cancer effects might be related to the regulation of cell cycle-associated proteins.[1][2]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound's cytotoxic effects. This has been observed in certain hepatocellular carcinoma and embryonal rhabdomyosarcoma cell lines.[1][2][4][5]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture is not exceeding a non-toxic level (typically <0.5%).
Troubleshooting Steps:
-
Conduct a dose-response curve for cytotoxicity in your specific cell line to determine the concentration range where cytotoxicity occurs.
-
Compare the cytotoxic concentration with the IC50 for PDE inhibition. If they are significantly different, it may indicate off-target effects.
-
Use a structurally different PDE3/4 inhibitor as a control to see if the cytotoxic effect is specific to this compound's chemical structure.
-
Investigate downstream markers of apoptosis or cell cycle arrest to understand the mechanism of cytotoxicity.
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
A3: this compound has low solubility in aqueous solutions. The following is a general guideline for preparing this compound stock solutions.
-
Primary Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3]
-
Warming and Sonication: If you observe precipitation or incomplete dissolution, gentle warming (e.g., 37°C) and sonication can aid in dissolving the compound.[3]
-
Working Dilutions: Prepare fresh working dilutions from the DMSO stock in your cell culture medium or assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay.
-
Avoid Aqueous Stocks: Do not prepare and store aqueous stock solutions of this compound, as it is likely to precipitate over time.
Q4: My cAMP assay results are inconsistent when using this compound. How can I improve reproducibility?
A4: Inconsistent results in cAMP assays can be due to a variety of factors related to both the assay itself and the handling of this compound.
-
Cell Stimulation:
-
Agonist Concentration: If you are co-stimulating cells with an agonist to induce cAMP production, ensure the agonist concentration and stimulation time are optimized and consistent.
-
Basal cAMP Levels: Be aware of the basal cAMP levels in your cells. This compound will have a more pronounced effect in cells with actively stimulated adenylyl cyclase.
-
-
Assay Protocol:
-
Lysis Buffer: Ensure complete cell lysis to release all intracellular cAMP for measurement.
-
Standard Curve: Prepare a fresh and accurate cAMP standard curve for every experiment.
-
Plate Reader Settings: Use appropriate filters and settings on your plate reader for the specific cAMP assay kit you are using.
-
-
This compound-Specific Issues:
-
Pre-incubation Time: Optimize the pre-incubation time with this compound to allow for sufficient cell penetration and PDE inhibition before stimulating cAMP production.
-
Concentration Range: Ensure you are using a concentration range of this compound that is appropriate for inhibiting PDE3 and PDE4 in your cell type.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: Inhibitory Activity of this compound against PDE Isozymes
| PDE Isozyme | Tissue/Cell Source | IC50 (µM) | Reference |
| PDE3 | Human Platelets | 0.58 | [6] |
| PDE4 | Canine Trachea | 0.79 | [6] |
| PDE4 | Human Polymorphonuclear Cells | 0.17 | [6] |
| PDE1 | - | >100 | [6] |
| PDE2 | - | >100 | [6] |
| PDE5 | - | >100 | [6] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Bel-7402 | 36.6 | [1] |
| SMMC-7721 | 51.0 | [1] |
| QGY-7701 | 137.7 | [1] |
| Bel-7404 | 288.0 | [1] |
| SNU-739 | >30,000 | [1] |
| HCT 116 (Colon) | >30,000 | [1] |
Experimental Protocols
Protocol 1: General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General Protocol for Intracellular cAMP Measurement
-
Cell Seeding: Seed cells in a suitable plate format (e.g., 96-well) and grow to the desired confluency.
-
Pre-treatment: Wash the cells with a serum-free medium or assay buffer. Pre-incubate the cells with different concentrations of this compound for a predetermined time (e.g., 30 minutes).
-
Stimulation: Add an adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist) to the wells to stimulate cAMP production. Incubate for the optimized stimulation time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in your cAMP assay kit.
-
cAMP Detection: Follow the manufacturer's instructions for your specific cAMP assay kit (e.g., ELISA, TR-FRET) to measure the cAMP concentration in the cell lysates.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in your samples and normalize the data as required (e.g., to protein concentration or cell number).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental troubleshooting.
Caption: this compound inhibits PDE3/4, increasing cAMP levels.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Key factors contributing to this compound IC50 variability.
References
- 1. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Cytotoxicity of this compound in Embryonal Rhabdomyosarcoma from a Costello Syndrome Patient [frontiersin.org]
- 5. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 6. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Zardaverine Dose-Response Curve Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals working with Zardaverine, this technical support center provides troubleshooting guidance and detailed experimental protocols to optimize dose-response curves and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My this compound dose-response curve is flat or shows very weak inhibition. What are the possible causes?
A1: A flat or weak dose-response curve can stem from several factors:
-
Incorrect Dose Range: The concentrations of this compound used may be too low to elicit a response. It is crucial to test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar).
-
Compound Inactivity: Verify the purity and identity of your this compound stock. Degradation or contamination can lead to a loss of activity.
-
Low Target Expression: The target phosphodiesterases (PDE3 and PDE4) may be expressed at very low levels in your experimental system (cell line or tissue).
-
Assay Interference: Components of your assay may interfere with this compound's activity or the detection method.
-
High Substrate Concentration: In enzymatic assays, if the concentration of the substrate (cAMP or cGMP) is too high, it can outcompete the inhibitor, leading to a rightward shift in the IC50 and a weaker apparent inhibition.
Q2: I'm observing a biphasic or unusual dose-response curve. What could be the reason?
A2: Biphasic curves, where the response decreases at low doses and then increases at higher doses (or vice versa), can be indicative of:
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to a secondary effect that opposes or modifies the primary inhibitory effect on PDE3/4.[1][2]
-
Cellular Toxicity: High concentrations of this compound could induce cytotoxicity, confounding the primary endpoint measurement. It is essential to perform a separate cytotoxicity assay to determine the concentration range where this compound is not toxic to the cells.
-
Assay Artifacts: The observed effect could be an artifact of the detection method at high compound concentrations.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth media conditions.
-
Vehicle Control: Use a consistent final concentration of the vehicle (e.g., DMSO) in all wells, including controls. High concentrations of some solvents can affect cell health and enzyme activity.
-
Precise Pipetting: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical measurements or implement proper plate mapping strategies.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.
Q4: I'm having trouble dissolving this compound for my experiment. What is the recommended solvent and procedure?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it further in your aqueous assay buffer or cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. If solubility in aqueous solutions is still an issue, consider the use of solubilizing agents, but validate their compatibility with your assay.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound across different experimental systems.
| Cell Line/Tissue | Assay Type | IC50 Value (µM) | Reference |
| Bel-7402 (Hepatocellular Carcinoma) | Cell Proliferation (SRB) | 0.0366 | [3] |
| Bel-7404 (Hepatocellular Carcinoma) | Cell Proliferation (SRB) | 0.288 | [3] |
| QGY-7701 (Hepatocellular Carcinoma) | Cell Proliferation (SRB) | 0.157 | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Proliferation (SRB) | 0.098 | [3] |
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from studies investigating the anti-proliferative effects of this compound on hepatocellular carcinoma cells.[3]
Materials:
-
This compound
-
Appropriate cell line (e.g., Bel-7402)
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Intracellular cAMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels following this compound treatment.
Materials:
-
This compound
-
Appropriate cell line
-
Cell culture medium
-
96-well or 384-well plates
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase inhibitor (e.g., IBMX, optional, for signal amplification)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Lysis buffer (provided with the cAMP kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Pre-incubation (optional): For some assays, pre-incubating the cells with a general PDE inhibitor like IBMX for a short period can enhance the signal by preventing cAMP degradation by other PDEs.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add an adenylyl cyclase activator like Forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for the time specified in your cAMP assay kit protocol (typically 30-60 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
cAMP Detection: Follow the specific instructions of your cAMP assay kit to measure the cAMP concentration in the cell lysates.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits PDE3 and PDE4, increasing intracellular cAMP levels.
Experimental Workflow for Dose-Response Curve Generation
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of Zardaverine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the cytotoxicity of Zardaverine at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound cytotoxic only to certain cell lines at high concentrations?
A1: this compound exhibits selective cytotoxicity, showing high potency against specific cancer cell lines, such as certain hepatocellular carcinoma (HCC) and embryonal rhabdomyosarcoma (ERMS) cells, while many other cancer and non-malignant cell lines remain resistant.[1][2] This selectivity is thought to be independent of its well-known phosphodiesterase (PDE) 3/4 inhibitory activity.[2][3] Evidence suggests that the cytotoxic effect may be linked to the regulation of the Retinoblastoma (Rb) protein and its associated signaling pathways.[2][3] In sensitive HCC cells, this compound has been shown to suppress Rb protein levels and its phosphorylation.[2] Another proposed mechanism involves the formation of a complex between PDE3A and Schlafen 12 (SLFN12), which leads to cytotoxic effects in cells expressing both proteins.
Q2: What are the typical morphological and cellular changes observed in sensitive cells treated with high concentrations of this compound?
A2: Sensitive cells treated with cytotoxic concentrations of this compound typically undergo apoptosis. This is characterized by a dose- and time-dependent increase in the cleavage of poly(ADP-ribose) polymerase (PARP) and caspases-3, -8, and -9.[2] Additionally, this compound can induce a G0/G1 phase cell cycle arrest in sensitive cell lines.[2][3]
Q3: I am using this compound as a PDE inhibitor in my experiments, but the high concentrations required are causing unwanted cell death. How can I mitigate this?
A3: Mitigating the cytotoxic effects of this compound when it is not the intended outcome can be challenging due to its potent, selective anti-proliferative properties. Here are a few strategies to consider:
-
Cell Line Selection: If possible, use a cell line that has been reported to be resistant to this compound's cytotoxic effects. Many cancer cell lines, and particularly non-malignant cell lines like patient-matched fibroblasts, have shown high resistance with IC50 values greater than 30 µM.[1][2]
-
Dose Optimization: Carefully titrate the concentration of this compound to the lowest effective dose for PDE inhibition in your specific cell system to minimize off-target cytotoxic effects.
-
Time-Course Experiments: Reduce the duration of exposure to high concentrations of this compound. Cytotoxicity is often time-dependent, so shorter incubation times may allow for the desired PDE inhibition without inducing apoptosis.[2]
-
Develop Resistant Cell Lines: While a more long-term strategy, chronic exposure of a sensitive cell line to increasing concentrations of this compound can lead to the development of a resistant population.[1]
Q4: Can co-treatment with another compound reduce this compound's cytotoxicity?
A4: Currently, there is limited specific information in the scientific literature on co-treatment strategies to selectively block this compound's cytotoxicity while maintaining its PDE inhibitory function. However, exploring the use of general cytoprotective agents or apoptosis inhibitors could be a potential avenue for investigation, though their impact on this compound's primary mechanism of action would need to be carefully validated.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that your vehicle control contains the same final concentration of DMSO as your experimental wells. |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., contamination, nutrient depletion, incorrect pH) can stress cells and increase their sensitivity to any treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use fresh, pre-warmed media and maintain proper aseptic technique. |
| Assay Interference | Some components of the cell culture medium or the assay reagents themselves can contribute to high background signals in viability assays. Include a "medium only" control (no cells) to check for this. |
Issue 2: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | The sensitivity of cell lines to drugs can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell seeding density can lead to variability in results. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are plated for each experiment. |
| This compound Stock Solution | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can affect its potency. Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. |
| Incubation Time | The cytotoxic effects of this compound are time-dependent. Ensure that the incubation time is precisely controlled and consistent across all experiments. |
Issue 3: No cytotoxic effect observed in a cell line expected to be sensitive.
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination, which can alter cellular responses to drugs. |
| Development of Resistance | As mentioned, cell lines can develop resistance to this compound over time with continuous culturing.[1] If you suspect this, obtain a new, low-passage stock of the cell line from a reputable cell bank. |
| Incorrect this compound Concentration | Double-check the calculations for your this compound dilutions. Verify the concentration of your stock solution. |
| Suboptimal Assay Conditions | Ensure that the cell viability assay being used is appropriate for your experimental setup and that the readout is within the linear range of detection. |
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Sensitive Cell Lines | |||
| Bel-7402 | Hepatocellular Carcinoma | 0.0366 | [1] |
| QGY-7701 | Hepatocellular Carcinoma | 0.0575 | [1] |
| Bel-7404 | Hepatocellular Carcinoma | 0.106 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.288 | [1] |
| CS242 ERMS | Embryonal Rhabdomyosarcoma | ~0.01 | [1] |
| HeLa | Cervical Carcinoma | Cytotoxic | [1] |
| Resistant Cell Lines | |||
| SNU-739 | Hepatocellular Carcinoma | >30 | [1] |
| HCT 116 | Colon Carcinoma | >30 | [1] |
| A549 | Lung Carcinoma | >30 | [1] |
| MCF-7 | Breast Carcinoma | >30 | [1] |
| PC-3 | Prostate Carcinoma | >30 | [1] |
| U-87 MG | Glioblastoma | >30 | [1] |
| CS242 Fibroblasts | Non-malignant Fibroblasts | >10 | [1] |
| Human PMN cells | Polymorphonuclear Leukocytes | 0.40 (inhibition of superoxide generation) | [4] |
| Human Platelets | Platelets | 1.6 (inhibition of aggregation) | [4] |
Note: IC50 values can vary depending on the assay method and experimental conditions.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound in hepatocellular carcinoma cell lines.[2]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.001 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol is a general method for detecting caspase-3 cleavage, a hallmark of apoptosis, which has been observed in cells treated with this compound.[2]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a ~17/19 kDa band indicates cleaved (active) caspase-3.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on the method used to demonstrate G0/G1 phase arrest induced by this compound.[2]
-
Cell Treatment: Culture sensitive cells in 6-well plates and treat with this compound (e.g., 0.1 µM) or vehicle for 24 hours.[2]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak indicates a G0/G1 arrest.[2]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified Rb signaling pathway and the effect of this compound.
Caption: this compound-induced formation of the PDE3A-SLFN12 complex.
References
- 1. Frontiers | Cytotoxicity of this compound in Embryonal Rhabdomyosarcoma from a Costello Syndrome Patient [frontiersin.org]
- 2. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Zardaverine Delivery Methods for Enhanced In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at refining Zardaverine delivery methods.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) isozymes.[1][2] By inhibiting these enzymes, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP can trigger various downstream signaling pathways, resulting in effects such as bronchodilation and anti-inflammatory responses.[1] Interestingly, some studies suggest that its anti-tumor activity in certain cancers, like hepatocellular carcinoma, may be independent of its PDE inhibitory function and could be related to the regulation of cell cycle-associated proteins.[2][3]
2. What are the known challenges associated with the in vivo delivery of this compound?
3. What are some promising advanced delivery systems for enhancing this compound's in vivo efficacy?
Novel drug delivery systems like nanoparticles and liposomes are promising approaches for improving the therapeutic index of drugs like this compound.
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles can potentially enhance its solubility, protect it from premature degradation, and allow for controlled release, thereby prolonging its circulation time.
-
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile platform for this compound delivery.[7][8][9][10] Liposomal formulations can improve a drug's pharmacokinetic profile and reduce toxicity.[7][8][9][10]
4. How do I prepare a basic this compound solution for in vivo animal studies?
A common method for preparing this compound for oral or parenteral administration in preclinical models involves the use of a co-solvent system. Based on supplier data, a vehicle consisting of DMSO, PEG300, Tween-80, and saline can be used to achieve a clear solution.[5] For oral administration in rats, this compound has been given in a 4% Methocel/0.9% saline solution.[11]
5. What are typical dosages of this compound used in animal models?
Dosages can vary significantly depending on the animal model, the disease being studied, and the route of administration. For example, in a mouse xenograft model of hepatocellular carcinoma, oral doses of 60 mg/kg and 200 mg/kg administered daily have been used.[3] In a rat model of bronchospasm, oral doses of 3, 10, and 30 µmol/kg have been tested.[11] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and in vivo testing of novel this compound delivery systems.
Nanoparticle Formulation and Administration
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor this compound encapsulation efficiency in nanoparticles. | 1. Suboptimal formulation parameters: Incorrect polymer-to-drug ratio, inappropriate solvent/anti-solvent selection. 2. This compound's physicochemical properties: Limited solubility in the chosen organic solvent. 3. Issues with the nanoprecipitation process: Rate of addition of the organic phase to the aqueous phase is too fast or too slow. | 1. Optimize formulation: Systematically vary the polymer-to-drug ratio. Screen different biocompatible solvents to improve this compound's solubility. 2. Adjust process parameters: Control the rate of addition of the organic phase and the stirring speed to ensure uniform nanoparticle formation. 3. Characterize intermediates: Analyze the solubility of this compound in the chosen solvent system at the desired concentration before proceeding with nanoparticle synthesis. |
| Nanoparticle aggregation after formulation or during storage. | 1. Insufficient surface stabilization: Inadequate amount of stabilizer (e.g., surfactant) on the nanoparticle surface. 2. Inappropriate storage conditions: Incorrect pH or temperature of the storage buffer, leading to changes in surface charge. 3. Lyophilization issues: Lack of a suitable cryoprotectant can cause irreversible aggregation upon reconstitution.[12] | 1. Optimize stabilizer concentration: Increase the concentration of the surfactant or stabilizer in the formulation. 2. Control storage environment: Store nanoparticles in a buffer at a pH that maximizes their zeta potential (surface charge) to promote electrostatic repulsion. Store at recommended temperatures (e.g., 4°C). 3. Improve lyophilization: Add a cryoprotectant (e.g., trehalose, sucrose) to the nanoparticle suspension before freeze-drying to prevent aggregation.[12] |
| Inconsistent results in in vivo efficacy studies with nanoparticle-formulated this compound. | 1. Variability in nanoparticle batches: Inconsistent particle size, drug loading, or release kinetics between different batches. 2. Rapid clearance by the reticuloendothelial system (RES): Nanoparticles are being quickly taken up by macrophages in the liver and spleen. 3. Instability of nanoparticles in vivo: Premature release of this compound from the nanoparticles upon injection into the bloodstream. | 1. Strict quality control: Thoroughly characterize each batch of nanoparticles for size, polydispersity index (PDI), zeta potential, and drug loading before in vivo use. 2. Surface modification: Coat nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and reduce RES uptake, thereby increasing circulation time. 3. Enhance nanoparticle stability: Crosslink the polymer matrix or select polymers with stronger drug-polymer interactions to ensure a more sustained release profile in vivo. |
Liposomal Formulation and Administration
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound entrapment efficiency in liposomes. | 1. Incompatible lipid composition: The chosen lipids may not be optimal for encapsulating this compound. 2. Inefficient loading method: Passive loading may be insufficient for achieving high encapsulation. 3. Liposome instability: Leakage of the drug from the liposomes after formulation. | 1. Screen lipid compositions: Test different lipid combinations (e.g., varying phospholipid chain length and saturation, cholesterol content) to find a formulation that better retains this compound. 2. Utilize active loading techniques: If applicable, use pH or ion gradients to actively load this compound into the liposomes, which can significantly increase encapsulation efficiency. 3. Incorporate stabilizing lipids: Include cholesterol or other membrane-stabilizing lipids in the formulation to reduce drug leakage. |
| Accelerated blood clearance (ABC) of liposomes upon repeated injection. | 1. Immunogenic response: The immune system may recognize the liposomes as foreign, leading to the production of antibodies that enhance their clearance upon subsequent injections.[9] This is a known phenomenon with PEGylated liposomes.[9] | 1. Modify the dosing schedule: Vary the time interval between injections, as this can influence the magnitude of the ABC phenomenon. 2. Adjust the lipid composition: Altering the PEG density or using alternative stealth coatings may help to mitigate the immune response. 3. Consider alternative delivery routes: For localized diseases, non-systemic administration routes might bypass this issue. |
| Toxicity observed in animal models with liposomal this compound. | 1. Lipid-related toxicity: Certain lipids, particularly cationic lipids, can be toxic at high concentrations. 2. "Dose dumping": Rapid, uncontrolled release of a large amount of this compound from the liposomes in vivo. 3. Macrophage accumulation: High accumulation of liposomes in macrophages in the liver and bone marrow can lead to pro-inflammatory responses and stress.[7] | 1. Use biocompatible lipids: Select well-tolerated lipids such as phosphatidylcholines and cholesterol. Perform toxicity studies with empty liposomes to assess the vehicle's safety. 2. Optimize release profile: Modify the lipid bilayer composition to ensure a more controlled and sustained release of this compound. 3. Monitor for immune responses: Analyze markers of inflammation and macrophage activation in treated animals. Consider strategies to reduce macrophage uptake if toxicity is observed. |
Data Presentation
Table 1: In Vivo Dosing of this compound in Preclinical Models
| Animal Model | Disease/Condition | Route of Administration | Dose | Dosing Schedule | Reference |
| Nude Mice | Hepatocellular Carcinoma Xenograft | Oral (p.o.) | 60 mg/kg | Daily for 14 days | [3] |
| Nude Mice | Hepatocellular Carcinoma Xenograft | Oral (p.o.) | 200 mg/kg | Daily for 14 days | [3] |
| Wistar Rats | Acetylcholine-induced Bronchospasm | Oral (p.o.) | 3 µmol/kg | Single dose | [11] |
| Wistar Rats | Acetylcholine-induced Bronchospasm | Oral (p.o.) | 10 µmol/kg | Single dose | [11] |
| Wistar Rats | Acetylcholine-induced Bronchospasm | Oral (p.o.) | 30 µmol/kg | Single dose | [11] |
Table 2: Example Vehicle Formulations for this compound
| Vehicle Composition | Solubility | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Injectable | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Injectable | [5] |
| 4% Methocel / 0.9% Saline | Not specified | Oral | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing this compound-loaded nanoparticles using the nanoprecipitation technique. This is a template protocol and requires optimization for this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve a predetermined amount of this compound and PLGA in acetone. The ratio of drug to polymer should be optimized (e.g., starting with 1:10 w/w).
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in deionized water to a final concentration of 1% (w/v).
-
Nanoprecipitation: While stirring the aqueous phase at a constant speed (e.g., 500 rpm), add the organic phase dropwise.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 2-4 hours to allow for the complete evaporation of the organic solvent. Alternatively, use a rotary evaporator at reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the washing step twice.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: In Vivo Efficacy Evaluation of Nanoparticle-Delivered this compound in a Xenograft Tumor Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound nanoparticles.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous hepatocellular carcinoma xenografts)
-
This compound-loaded nanoparticles
-
Empty nanoparticles (vehicle control)
-
Standard this compound solution (positive control)
-
Saline or PBS (negative control)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Animal Acclimatization and Tumor Implantation: Acclimatize animals for at least one week before the study. Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize animals into treatment groups (n ≥ 6 per group):
-
Group 1: Saline/PBS (Negative Control)
-
Group 2: Empty Nanoparticles (Vehicle Control)
-
Group 3: Standard this compound (e.g., 60 mg/kg, p.o.)
-
Group 4: this compound-Loaded Nanoparticles (dose equivalent to Group 3, administered via the desired route, e.g., i.v. or p.o.)
-
-
Treatment Administration: Administer the treatments according to the predetermined schedule (e.g., daily for 14 days).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity.
-
Observe the animals daily for any signs of distress or adverse reactions.
-
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). Compare the tumor growth inhibition between the different treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound's Primary Mechanism of Action
Caption: this compound inhibits PDE3/4, increasing cAMP levels and promoting cellular responses.
Experimental Workflow for Evaluating this compound Nanoparticle Efficacy
Caption: Workflow for developing and testing this compound-loaded nanoparticles.
Logical Relationship for Troubleshooting Nanoparticle Aggregation
Caption: A decision tree for troubleshooting nanoparticle aggregation issues.
References
- 1. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A downside to liposome drug delivery? [asbmb.org]
- 8. scispace.com [scispace.com]
- 9. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Comparative investigation of the effects of this compound and theophylline on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Zardaverine and Roflumilast in PDE4 Inhibition Studies
This guide provides a detailed, objective comparison of zardaverine and roflumilast, two prominent phosphodiesterase 4 (PDE4) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on experimental data. The guide covers their mechanism of action, inhibitory potency and selectivity, and anti-inflammatory effects, supplemented with detailed experimental protocols and visualizations to facilitate understanding.
Introduction to this compound and Roflumilast
This compound and roflumilast are small molecule inhibitors of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. While both compounds target PDE4, they exhibit distinct profiles in terms of selectivity, potency, and clinical application.
This compound was identified as a potent bronchodilator and anti-inflammatory agent. However, its clinical development was halted due to rapid in-vivo elimination.[1] It is characterized as a dual inhibitor, targeting both PDE3 and PDE4 isozymes.[2][3][4] Despite its discontinued development, this compound remains a valuable tool in preclinical research for studying the effects of combined PDE3/PDE4 inhibition.
Roflumilast , in contrast, is a highly selective PDE4 inhibitor and is the first in its class to be approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][5] Its high potency and selectivity, along with its active metabolite, roflumilast N-oxide, contribute to its clinical efficacy in reducing inflammation and managing COPD exacerbations.[5][6][7]
Mechanism of Action: PDE4 Inhibition
The primary mechanism of action for both this compound and roflumilast involves the inhibition of the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[8][9][10]
Comparative Performance Data
Potency and Selectivity
The inhibitory potency (IC50) and selectivity against different PDE isozymes are critical determinants of a drug's therapeutic window and side-effect profile. Roflumilast exhibits significantly higher potency and selectivity for PDE4 compared to this compound.
| Compound | Target | IC50 | Source Tissue/Subtype | Reference |
| Roflumilast | PDE4 | 0.2 - 4.3 nM | Various Splice Variants | [11] |
| PDE4B | 0.84 nM | - | [1][12] | |
| PDE4D | 0.68 nM | - | [1][12] | |
| PDE4 | 0.8 nM | Human Neutrophils | [13] | |
| Roflumilast N-oxide | PDE4 | ~2-3x less potent than Roflumilast | - | [6] |
| This compound | PDE4 | 0.17 µM | Human Polymorphonuclear (PMN) Cells | [2][4] |
| PDE4 | 0.79 µM | Canine Trachea | [2] | |
| PDE4 | 0.21 µM | Human | ||
| PDE3 | 0.58 µM | Human Platelets | [2][3][4] | |
| PDE3 | 0.11 µM | Human |
Note: IC50 values can vary based on experimental conditions and the specific enzyme source or subtype used.
Anti-inflammatory Effects
Both compounds demonstrate anti-inflammatory properties by modulating the function of various immune cells. Roflumilast's effects are well-documented in clinical settings, while this compound's data is derived from preclinical models.
| Compound | Assay | Effect | Model System | Reference |
| Roflumilast | Inflammatory Cell Infiltration | Significant reduction in eosinophils. | Bronchial biopsies and induced sputum (COPD patients) | |
| Inflammatory Cell Infiltration | Prevents increase in neutrophils, macrophages, B-lymphocytes, CD4+ & CD8+ T-cells. | Cigarette smoke-exposed mice | ||
| Cytokine Release | Inhibits TNF-α synthesis. | Lipopolysaccharide (LPS)-stimulated monocytes | [13] | |
| This compound | Superoxide Generation | IC50 of 0.40 µM for inhibition of zymosan-induced superoxide generation. | Human Polymorphonuclear (PMN) Cells | [2] |
| Inflammatory Cell Infiltration | Prevents bronchial eosinophilia and neutrophilia. | Allergen-challenged guinea pigs | [4] | |
| Platelet Aggregation | IC50 of 1.6 µM for inhibition of ADP-induced aggregation. | Human Platelets | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize PDE4 inhibitors.
PDE4 Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in-vitro potency of a compound against a purified PDE4 enzyme.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of the PDE4 enzyme by 50% (IC50).
Materials:
-
Purified recombinant human PDE4 enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds (this compound, Roflumilast) dissolved in DMSO
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a microplate, add the assay buffer, the test compound dilutions, and the purified PDE4 enzyme.
-
Initiation: Start the reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 20-30 minutes) to allow for enzymatic conversion of cAMP to AMP.
-
Second Enzymatic Step: Add 5'-nucleotidase to the wells. This enzyme converts the AMP produced in the first step into adenosine and inorganic phosphate (Pi). Incubate for a further 10-15 minutes.
-
Detection: Add the phosphate detection reagent to all wells. This reagent will react with the inorganic phosphate to produce a colorimetric signal.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Controls should include reactions with no inhibitor (100% activity) and no enzyme (background).
Cellular Anti-inflammatory Assay: LPS-Induced TNF-α Release
This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Objective: To assess the anti-inflammatory activity of test compounds in a cellular context.
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI-1640 culture medium
-
Test compounds (this compound, Roflumilast) dissolved in DMSO
-
TNF-α ELISA kit
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Preparation: If using whole blood, it can be used directly or diluted (e.g., 1:5) in RPMI-1640 medium. If using PBMCs, isolate them via density gradient centrifugation.
-
Pre-incubation with Inhibitor: Add the test compounds at various concentrations to the cell suspension in a microplate. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add LPS to the wells to a final concentration known to induce robust TNF-α production (e.g., 10-100 ng/mL).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control (without inhibitor). Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel PDE4 inhibitors, progressing from initial screening to in-vivo validation.
Summary and Conclusion
This compound and roflumilast both inhibit PDE4, leading to anti-inflammatory effects. However, they represent two distinct generations of PDE inhibitors with significant differences in their pharmacological profiles.
-
Roflumilast is a highly potent and selective PDE4 inhibitor. Its subnanomolar potency and high selectivity for the PDE4 isozyme contribute to a favorable therapeutic index, leading to its successful clinical application in treating severe COPD.[1][5][11] Its efficacy is supported by extensive preclinical and clinical data demonstrating its ability to reduce airway inflammation.
-
This compound is a dual PDE3/PDE4 inhibitor with lower potency for PDE4 compared to roflumilast.[2][4] Its lack of selectivity and rapid elimination in the body were significant factors in the termination of its clinical development.[1] Nevertheless, it continues to serve as a reference compound in research, particularly for investigating the combined effects of PDE3 and PDE4 inhibition.
References
- 1. Superoxide-dependent chemotactic activity for PMNs derived from opsonized zymosan-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Zardaverine and Theophylline as Bronchodilators
This guide provides an objective comparison of the bronchodilatory efficacy of Zardaverine and theophylline, intended for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction
Theophylline, a methylxanthine, has been a cornerstone in the treatment of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for over a century.[1] It functions as a non-selective phosphodiesterase (PDE) inhibitor, leading to bronchodilation and possessing anti-inflammatory properties.[1][2] However, its use is often limited by a narrow therapeutic index and a significant side-effect profile.[3][4]
This compound is a pyridazinone derivative developed as a more selective inhibitor of phosphodiesterase (PDE) isozymes, specifically targeting PDE III and PDE IV.[5][6] This selectivity was intended to confer the bronchodilator and anti-inflammatory effects of non-selective inhibitors like theophylline but with a more favorable safety profile.[7][8] Although its clinical development was halted due to rapid elimination, this compound remains a valuable tool for research into selective PDE inhibition.[8][9]
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism for bronchodilation for both compounds involves the inhibition of phosphodiesterase enzymes, which are responsible for breaking down the intracellular second messenger cyclic adenosine monophosphate (cAMP).[7][10] Increased cAMP levels in airway smooth muscle cells lead to the activation of Protein Kinase A, which in turn phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation.[2]
This compound is a selective, dual-inhibitor of PDE III (cGMP-inhibited PDE) and PDE IV (cAMP-specific PDE).[5] This targeted inhibition is believed to be the source of its potent bronchodilator and anti-inflammatory actions observed in preclinical studies.[5][7]
Theophylline , in contrast, is a non-selective PDE inhibitor, affecting various PDE isozymes, including PDE III and PDE IV.[2][3] Its bronchodilatory effect is primarily attributed to PDE III inhibition, while its anti-inflammatory effects may be linked to PDE4 inhibition.[11][12] Beyond PDE inhibition, theophylline's mechanism is more complex and includes antagonism of adenosine A1, A2, and A3 receptors and the activation of histone deacetylase-2 (HDAC2), which helps reduce the expression of inflammatory genes.[2][4][10][11]
Comparative Efficacy: Preclinical and Clinical Data
Experimental data reveals significant differences in the potency and efficacy of this compound and theophylline.
In Vitro PDE Inhibition
This compound demonstrates high potency and selectivity for PDE III and PDE IV isozymes.
| Compound | Target Isozyme | Tissue Source | IC50 (µM) |
| This compound | PDE III | Human Platelets | 0.58[5] |
| PDE IV | Canine Trachea | 0.79[5] | |
| PDE IV | Human PMN Cells | 0.17[5] | |
| PDE I, II, V | Various | Marginal inhibition up to 100 µM[5] | |
| Theophylline | PDE III, PDE IV | - | Non-selective inhibitor[2][10] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various phosphodiesterase isozymes.
In Vivo Bronchodilator Potency (Animal Model)
A study in anesthetized rats directly compared the bronchodilating and bronchoprotective effects of oral this compound and theophylline.
| Parameter | This compound (30 µmol/kg) | Theophylline (300 µmol/kg) |
| Spontaneous Breathing | ||
| Lung Resistance | ↓ 23% (significant)[13] | ↓ 14% (not significant)[13] |
| Dynamic Compliance | ↑ 43% (significant)[13] | ↑ 25%[13] |
| Acetylcholine Challenge | This compound (10 µmol/kg) | Theophylline (300 µmol/kg) |
| Lung Resistance | ↓ 37% (significant)[13] | ↓ 28%[13] |
| Dynamic Compliance | ↑ 85% (significant)[13] | ↑ 44%[13] |
Table 2: Comparative effects of oral this compound and theophylline on pulmonary function in anesthetized rats. The data indicates this compound is over 30 times more potent than theophylline in inhibiting acetylcholine-induced bronchospasms.[13]
Clinical Efficacy (Human Studies)
Clinical trials with inhaled this compound in humans have shown more modest results compared to preclinical data.
| Study Population | Drug/Dose | Key Finding |
| 12 Asthma Patients[7][14] | This compound (6 mg, inhaled) vs. Placebo | Modest and short-lasting bronchodilation. Maximum mean FEV1 increase of 12% (0.3 L) over placebo.[7][14] |
| 10 Patients with Chronic Airflow Obstruction[6] | This compound (up to 6 mg, inhaled) vs. Placebo & Salbutamol | Did not significantly improve airway function compared to placebo. Salbutamol produced significant bronchodilation.[6] |
Table 3: Summary of clinical trial results for inhaled this compound.
Experimental Protocols
The data presented is derived from rigorous experimental designs, as detailed below.
Protocol 1: PDE Isozyme Inhibition Assay
This protocol was used to determine the IC50 values of this compound against different PDE isozymes.
-
Objective : To measure the inhibitory effect of this compound on various separated PDE isozymes.
-
Methodology :
-
Tissue Preparation : Various tissues, including human platelets, canine trachea, and human polymorphonuclear (PMN) cells, were used as sources for the enzymes.[5]
-
Isozyme Separation : PDE isozymes from the tissue homogenates were separated using FPLC (Fast Protein Liquid Chromatography) on a Q-Sepharose anion-exchange column.[5]
-
Enzyme Activity Assay : The activity of each isozyme was measured using a standard two-step radioisotope procedure.
-
Inhibition Measurement : The separated isozymes were incubated with varying concentrations of this compound to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).[5]
-
Protocol 2: In Vivo Pulmonary Function in Rats
This protocol was employed to compare the bronchodilatory effects of this compound and theophylline in a live animal model.
-
Objective : To compare the bronchodilating and bronchoprotective potency of orally administered this compound and theophylline.
-
Subjects : Anesthetized female Wistar rats.[13]
-
Methodology :
-
Drug Administration : this compound (3, 10, 30 µmol/kg) or theophylline (30, 100, 300 µmol/kg) was administered orally in a 4% Methocel solution. Control measurements were taken one week prior with the vehicle alone.[13]
-
Pulmonary Function Measurement : 20 minutes after administration, respiratory function parameters, including lung resistance and dynamic compliance, were measured using whole-body plethysmography.[13]
-
Bronchoprovocation Challenge : An acetylcholine challenge test was performed to assess the bronchoprotective effects of the drugs against an induced bronchospasm.[13]
-
Conclusion
The available experimental data supports a clear distinction between this compound and theophylline.
-
Mechanism & Potency : this compound is a potent and selective inhibitor of PDE III and PDE IV.[5] Preclinical data demonstrates that it is significantly more potent as a bronchodilator than the non-selective inhibitor theophylline.[13]
-
Clinical Efficacy : Despite its preclinical potency, inhaled this compound showed only modest and transient bronchodilator effects in human clinical trials for asthma and chronic airflow obstruction.[6][7][14] Theophylline, while less potent and having a narrower therapeutic window, remains a recognized, albeit second or third-line, therapy for these conditions.[4]
-
Research Value : The disparity between this compound's preclinical potency and clinical efficacy highlights the complexities of translating in vitro and animal data to human outcomes. This compound continues to be a valuable pharmacological tool for investigating the specific roles of PDE III and PDE IV in respiratory and inflammatory diseases.
References
- 1. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 4 inhibitors in chronic obstructive pulmonary disease: a new approach to oral treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the mixed phosphodiesterase III/IV inhibitor, this compound, on airway function in patients with chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qdcxjkg.com [qdcxjkg.com]
- 8. mdpi.com [mdpi.com]
- 9. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. atsjournals.org [atsjournals.org]
- 12. droracle.ai [droracle.ai]
- 13. Comparative investigation of the effects of this compound and theophylline on pulmonary function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bronchodilatory effect of inhaled this compound, a phosphodiesterase III and IV inhibitor, in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Zardaverine: An In Vivo Examination of its Anti-Inflammatory Properties Compared to Established Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective in vivo validation of the anti-inflammatory properties of Zardaverine, a dual phosphodiesterase (PDE) III/IV inhibitor. Its performance is compared with established anti-inflammatory agents, Dexamethasone and Indomethacin, supported by available experimental data.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in various in vivo models. In a murine air pouch model, it exhibited a dose-dependent reduction in the recruitment of key inflammatory cells. Furthermore, in a guinea pig model of allergen-induced bronchial inflammation, this compound's efficacy was comparable to the potent corticosteroid, Dexamethasone. While direct comparative data in common rodent models of acute inflammation like carrageenan-induced paw edema are limited for this compound, this guide consolidates the existing in vivo evidence and presents it alongside data for the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a standard acute inflammation model.
Comparative In Vivo Anti-Inflammatory Activity
The following tables summarize the quantitative data from in vivo studies on this compound and the comparator drugs. It is important to note that the experimental models and species differ, which should be taken into consideration when comparing the results directly.
Table 1: Effect of this compound on Inflammatory Cell Recruitment in a Murine Air Pouch Model
| Treatment (Concentration) | Monocyte Recruitment (Cells/mL) | Macrophage Recruitment (Cells/mL) |
| Control (DMSO) | Data not available | Data not available |
| This compound (2 µM) | No significant modulation | Significant increase (2-fold vs. control) |
| This compound (20 µM) | No significant modulation | No significant modulation |
| This compound (200 µM) | No significant modulation | No significant modulation |
Source: Adapted from a study on pyridazinone derivatives as potential anti-inflammatory agents.[1]
Table 2: Comparative Efficacy of this compound and Dexamethasone in Allergen-Induced Bronchial Inflammation in Guinea Pigs
| Treatment (Dose) | Effect on Eosinophilia and Neutrophilia |
| This compound (30 µM/kg, oral) | Prevention of bronchial eosinophilia and neutrophilia.[2] |
| Dexamethasone (30 µM/kg, oral) | Prevention of bronchial eosinophilia and neutrophilia.[2] |
Source: Adapted from a review on this compound as a cyclic AMP specific PDE III/IV inhibitor.[2]
Table 3: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Time Post-Carrageenan | Percentage Inhibition of Edema |
| Indomethacin (10 mg/kg, p.o.) | 2 hours | 46.87% |
| 3 hours | 65.71% |
Source: Adapted from a study on the anti-inflammatory activity of synthetic curcumin.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the data.
Murine Air Pouch Model of Inflammation
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
An air pouch is created on the dorsum of the mice by subcutaneous injection of sterile air.
-
The pouch is maintained by subsequent air injections every 2-3 days for 6 days.
-
On day 6, an inflammatory stimulus (e.g., lipopolysaccharide - LPS) is injected into the air pouch.
-
Test compounds (this compound or vehicle) are administered locally into the pouch at specified concentrations.
-
After a defined period (e.g., 6 hours), the air pouch is lavaged with sterile saline.
-
The collected lavage fluid is centrifuged, and the cell pellet is resuspended.
-
Total and differential cell counts (monocytes, macrophages, neutrophils) are performed using flow cytometry or microscopy.
-
Allergen-Induced Bronchial Inflammation in Guinea Pigs
-
Animal Model: Sensitized guinea pigs.
-
Procedure:
-
Guinea pigs are sensitized to an allergen (e.g., ovalbumin).
-
Following sensitization, the animals are challenged with an inhalative administration of the allergen.
-
Test compounds (this compound, Dexamethasone, or vehicle) are administered orally at the specified dose prior to the allergen challenge.
-
At a specific time point after the challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the airways.
-
The BAL fluid is processed to determine the total and differential cell counts, with a focus on eosinophils and neutrophils.
-
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
The basal paw volume of the rats is measured using a plethysmometer.
-
Test compounds (Indomethacin or vehicle) are administered orally or intraperitoneally at the specified doses.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
-
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase type IV (PDE4). PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the suppression of the production of inflammatory mediators like TNF-α and interleukins.
Caption: this compound's anti-inflammatory signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
The available in vivo data suggests that this compound possesses significant anti-inflammatory properties, acting through the inhibition of PDE4 and subsequent modulation of inflammatory cell recruitment and mediator release. Its efficacy appears comparable to Dexamethasone in a model of allergic airway inflammation. While a direct quantitative comparison with Indomethacin in standard acute inflammation models is currently limited by the available literature, this guide provides a framework for understanding this compound's anti-inflammatory potential. Further studies employing standardized models like carrageenan-induced paw edema would be invaluable for a more direct and comprehensive comparison with established NSAIDs.
References
- 1. Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Zardaverine's Antitumor Mechanism: A Tale of Two Sensitivities Across Cancer Cell Lines
For Immediate Release
A comprehensive analysis of existing research confirms that the antitumor activity of Zardaverine, a dual phosphodiesterase 3/4 (PDE3/4) inhibitor, is highly selective and operates through a mechanism independent of its PDE inhibitory function. This guide provides a comparative overview of this compound's effects on various cancer cell types, highlighting a stark contrast in its mechanism between sensitive and resistant cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
This compound exhibits potent cytotoxic effects in a specific subset of hepatocellular carcinoma (HCC) cells.[1][2] In stark contrast, it shows minimal to no antiproliferative activity in a wide range of other cancer cell lines, including those from lung, breast, colon, and prostate cancers.[1] This differential sensitivity points to a unique mechanism of action that is not reliant on the generalized increase of intracellular cyclic AMP (cAMP) typically associated with PDE inhibitors.[1][2]
Comparative Efficacy of this compound Across Cancer Cell Lines
The antitumor activity of this compound is markedly cell-type specific. Below is a summary of its half-maximal inhibitory concentration (IC50) values across a panel of human cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Sensitivity |
| Hepatocellular Carcinoma | Bel-7402 | 36.6 | Sensitive |
| Hepatocellular Carcinoma | SMMC-7721 | 114.2 | Sensitive |
| Hepatocellular Carcinoma | Bel-7404 | 288.0 | Sensitive |
| Hepatocellular Carcinoma | QGY-7701 | 243.1 | Sensitive |
| Hepatocellular Carcinoma | HepG2 | > 30,000 | Resistant |
| Hepatocellular Carcinoma | SNU-739 | > 30,000 | Resistant |
| Lung Cancer | A549 | > 30,000 | Resistant |
| Lung Cancer | NCI-H460 | > 30,000 | Resistant |
| Breast Cancer | MCF-7 | > 30,000 | Resistant |
| Breast Cancer | MDA-MB-231 | > 30,000 | Resistant |
| Colon Cancer | HCT 116 | > 30,000 | Resistant |
| Colon Cancer | HT-29 | > 30,000 | Resistant |
| Prostate Cancer | DU-145 | > 30,000 | Resistant |
| Prostate Cancer | PC-3 | > 30,000 | Resistant |
| Ovarian Cancer | A2780 | > 30,000 | Resistant |
| Gastric Cancer | BGC-823 | > 30,000 | Resistant |
| Glioblastoma | U87 MG | > 30,000 | Resistant |
| Epidermoid Carcinoma | A431 | > 30,000 | Resistant |
Data compiled from Sun, L., et al. (2014). Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition. PLoS ONE, 9(3), e90627.[1]
Mechanism of Action: A Dichotomy Between Sensitive and Resistant Cells
The differential cytotoxicity of this compound is rooted in its distinct effects on the cell cycle and apoptosis in sensitive versus resistant cancer cells.
In Sensitive Hepatocellular Carcinoma Cells:
In sensitive HCC cell lines (e.g., Bel-7402, SMMC-7721), this compound induces a potent G0/G1 phase cell cycle arrest and triggers apoptosis.[1][2] This is achieved through the significant dysregulation of key cell cycle-associated proteins. Specifically, this compound treatment leads to:
-
Downregulation of: Cdk2, Cdk4, Cdk6, Cyclin A, and Cyclin E.[1][2]
-
Decreased phosphorylation and total levels of: Retinoblastoma (Rb) protein.[1]
The expression level of Rb has been inversely correlated with the sensitivity of HCC cells to this compound.[1][2]
In Resistant Cancer Cells:
In contrast, resistant cancer cell lines, including those from lung, breast, colon, and prostate, show no significant changes in their cell cycle distribution even when exposed to high concentrations of this compound (up to 10 µM).[1] Furthermore, this compound does not induce apoptosis in these resistant cells.[1] The expression and phosphorylation levels of key cell cycle regulatory proteins, including Rb, remain unaffected in these cell lines upon treatment.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in sensitive cancer cells and a typical experimental workflow for assessing its effects.
Caption: Proposed signaling pathway of this compound in sensitive cancer cells.
Caption: General experimental workflow for evaluating this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound for 72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air-dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis and Protein Expression Analysis (Western Blotting)
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., PARP, caspase-3, Cdk4, Cdk6, Cyclin D1, p21, Rb) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
References
- 1. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Zardaverine IC50 Values for Phosphodiesterase (PDE) Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Zardaverine for various phosphodiesterase (PDE) isoforms, based on data from multiple studies. This compound is recognized as a selective inhibitor of PDE3 and PDE4 isoforms and has been investigated for its potential therapeutic effects, including bronchodilation. This document aims to offer a clear, data-driven overview for researchers and professionals in the field of drug development.
Data Presentation: this compound IC50 Values
The following table summarizes the quantitative data on this compound's inhibitory activity against different PDE isoforms as reported in various studies. This allows for a straightforward comparison and cross-validation of its potency and selectivity.
| PDE Isoform | IC50 (µM) | Tissue/Cell Source | Reference |
| PDE1 | > 100 | Not specified | [1] |
| PDE2 | > 100 | Not specified | [1] |
| PDE3 | 0.58 | Human Platelets | [1] |
| PDE4 | 0.8 | Not specified | [2] |
| PDE4 | 0.17 | Human Polymorphonuclear (PMN) cells | [1] |
| PDE4 | 0.79 | Canine Trachea | [1] |
| PDE5 | > 100 | Not specified | [1] |
Note: An IC50 value of "> 100 µM" indicates that this compound exhibited weak or negligible inhibitory activity at concentrations up to 100 µM.
Experimental Protocols
The determination of IC50 values for PDE inhibitors typically involves a multi-step experimental process. While specific details may vary between studies, the general methodology is outlined below.
General Experimental Workflow for IC50 Determination
A common method for determining the IC50 of a PDE inhibitor is through a phosphodiesterase activity assay. This can be achieved using various techniques, including radioassays or colorimetric assays.
Detailed Methodological Steps:
-
Isolation of PDE Isoforms: Specific PDE isoforms are isolated from various tissues or cell lines. A common technique involves chromatography, such as using a Q-sepharose column, to separate the different isozymes[1].
-
Preparation of Inhibitor Concentrations: A series of dilutions of this compound are prepared to test its inhibitory effect across a range of concentrations.
-
Enzymatic Reaction: The isolated PDE isoform is incubated with its specific cyclic nucleotide substrate (cAMP for PDE3 and PDE4) in the presence of varying concentrations of this compound.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Quantification of Product: The amount of the product (e.g., AMP or GMP) formed is measured. This can be done using radioactively labeled substrates or through colorimetric methods that detect the phosphate produced.
-
Data Analysis and IC50 Calculation: The percentage of PDE activity inhibition is plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, is then determined from this dose-response curve.
Signaling Pathway of this compound's Primary Targets: PDE3 and PDE4
This compound primarily exerts its effects by inhibiting PDE3 and PDE4, which are key enzymes in the cyclic adenosine monophosphate (cAMP) signaling pathway. An increase in intracellular cAMP levels leads to various physiological responses, including smooth muscle relaxation.
This diagram illustrates how G-protein coupled receptor (GPCR) activation stimulates adenylate cyclase to produce cAMP from ATP. cAMP then activates Protein Kinase A (PKA), leading to downstream cellular effects. PDE3 and PDE4 are responsible for the degradation of cAMP to 5'-AMP. This compound inhibits these PDEs, leading to an accumulation of intracellular cAMP, thereby amplifying the PKA-mediated signaling cascade.
References
- 1. Phosphodiesterase 3/4 Inhibitor this compound Exhibits Potent and Selective Antitumor Activity against Hepatocellular Carcinoma Both In Vitro and In Vivo Independently of Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 3/4 inhibitor this compound exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Zardaverine Against Novel Dual Phosphodiesterase 3/4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established dual phosphodiesterase 3/4 (PDE3/4) inhibitor, Zardaverine, with emerging novel dual PDE3/4 inhibitors. The objective is to offer a clear, data-driven benchmark for researchers and professionals engaged in the development of new therapeutics for inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key performance data, details experimental methodologies for robust comparison, and visualizes critical pathways and workflows.
Introduction to Dual PDE3/4 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The dual inhibition of PDE3 and PDE4 is a promising therapeutic strategy for respiratory diseases. PDE3 inhibition leads to bronchodilation by increasing cAMP in airway smooth muscle cells, while PDE4 inhibition exerts anti-inflammatory effects by elevating cAMP levels in various inflammatory cells.[1][2] This dual-action mechanism offers the potential for a single therapeutic agent to address both bronchoconstriction and inflammation, the key pathological features of asthma and COPD.
This compound was one of the pioneering dual PDE3/4 inhibitors, demonstrating both bronchodilatory and anti-inflammatory properties in preclinical models.[3][4] However, its clinical development was hampered by factors such as a short duration of action.[5] This has spurred the development of a new generation of dual PDE3/4 inhibitors with improved pharmacokinetic and pharmacodynamic profiles. This guide will focus on comparing this compound with notable novel inhibitors such as RPL554 (Ensifentrine), Pumafentrine, and Benafentrine.
Data Presentation: A Comparative Analysis
The following tables summarize the key in vitro and in vivo performance data for this compound and a selection of novel dual PDE3/4 inhibitors. It is important to note that direct head-to-head comparisons in the same studies are limited, and thus, data has been compiled from various sources.
Table 1: In Vitro Inhibitory Potency (IC50) of Dual PDE3/4 Inhibitors
| Compound | PDE3 IC50 (nM) | PDE4 IC50 (nM) | Source |
| This compound | 110 | 210 | [5] |
| RPL554 (Ensifentrine) | 0.4 | 1479 | [5] |
| Pumafentrine | 28 | 7 | [6] |
| Benafentrine | 1740 | 1760 | [5] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme (e.g., human, guinea pig).
Table 2: Summary of Preclinical and Clinical Effects
| Compound | Key Preclinical Findings | Key Clinical Findings |
| This compound | - Bronchodilator and anti-inflammatory activity in animal models.[3][4] - Inhibited ovalbumin-induced bronchoconstriction and pulmonary eosinophil infiltration in guinea pigs.[7] | - Demonstrated bronchodilation in early clinical trials but had a short duration of action.[5] - Inhaled administration did not show significant improvement in lung function in COPD patients in some studies. |
| RPL554 (Ensifentrine) | - Demonstrated bronchoprotective and anti-inflammatory activities in a preclinical guinea pig model.[5] | - Showed significant bronchodilator and anti-inflammatory effects in patients with asthma and COPD.[8][9] - Generally well-tolerated with a favorable safety profile.[9] - Currently in advanced clinical development.[8] |
| Pumafentrine | - Studied in animal models of asthma and experimental pulmonary hypertension.[10] | - Entered Phase II trials for asthma but was discontinued due to a lack of efficacy and failure to meet the expected duration of action.[6] |
| Benafentrine | - Showed dose-dependent bronchodilation when administered by inhalation in healthy volunteers after methacholine challenge.[5] | - Clinical trials were discontinued, likely due to its short duration of action and modest efficacy.[6] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of drug candidates. Below are representative protocols for key experiments.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for determining the IC50 values of inhibitors against PDE3 and PDE4 enzymes.
Objective: To quantify the inhibitory potency of test compounds on PDE3 and PDE4 activity.
Materials:
-
Recombinant human PDE3 and PDE4 enzymes
-
Fluorescently labeled cAMP (e.g., FAM-cAMP) as a substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and novel inhibitors) dissolved in DMSO
-
384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the PDE enzymes and FAM-cAMP substrate to their optimal working concentrations in assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-cAMP substrate solution (e.g., 5 µL) to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction (e.g., by adding a stop solution or by heat inactivation). Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Model of COPD in Guinea Pigs
This protocol outlines a widely used animal model to assess the efficacy of PDE inhibitors in a disease-relevant context.
Objective: To evaluate the effects of test compounds on airway inflammation and bronchoconstriction in a guinea pig model of COPD.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Cigarette smoke exposure system or Porcine Pancreatic Elastase (PPE) for intratracheal instillation
-
Test compounds (this compound and novel inhibitors) formulated for the desired route of administration (e.g., oral, inhaled)
-
Whole-body plethysmography system for measuring airway resistance
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis (e.g., cell counting, cytokine ELISA)
-
Histology supplies
Procedure:
-
Induction of COPD:
-
Cigarette Smoke Model: Expose guinea pigs to cigarette smoke (e.g., 10 cigarettes/day, 5 days/week) for a prolonged period (e.g., 3-6 months).
-
Elastase Model: Anesthetize the guinea pigs and instill a single dose of PPE into the trachea.
-
-
Drug Administration: Administer the test compounds or vehicle to the animals at predetermined doses and schedules.
-
Assessment of Bronchodilation:
-
Measure baseline airway resistance using whole-body plethysmography.
-
Challenge the animals with a bronchoconstrictor agent (e.g., methacholine, histamine).
-
Administer the test compound and measure the changes in airway resistance over time to assess the bronchodilatory effect.
-
-
Assessment of Anti-inflammatory Effects:
-
At the end of the study, euthanize the animals and perform a bronchoalveolar lavage (BAL).
-
Analyze the BAL fluid for total and differential cell counts (neutrophils, eosinophils, macrophages).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in the BAL fluid using ELISA.
-
-
Histopathological Analysis:
-
Collect lung tissue for histological examination to assess features of COPD such as emphysema, airway remodeling, and inflammation.
-
-
Data Analysis:
-
Compare the effects of the test compounds on airway resistance, inflammatory cell infiltration, cytokine levels, and lung pathology with the vehicle-treated control group.
-
Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the observed effects.
-
Conclusion
The landscape of dual PDE3/4 inhibitors is evolving, with novel compounds like RPL554 (Ensifentrine) showing promise in clinical trials, potentially overcoming the limitations of earlier drugs such as this compound.[5][8] While this compound laid the groundwork for this therapeutic class, the newer agents appear to offer improved efficacy and safety profiles. This guide provides a framework for the objective comparison of these compounds. For researchers and drug developers, the use of standardized and detailed experimental protocols, such as those outlined here, is paramount for generating robust and comparable data. This will ultimately facilitate the identification and development of superior dual PDE3/4 inhibitors for the treatment of inflammatory airway diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. ether-assets.ams3.cdn.digitaloceanspaces.com [ether-assets.ams3.cdn.digitaloceanspaces.com]
- 4. This compound as a selective inhibitor of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openrespiratorymedicinejournal.com [openrespiratorymedicinejournal.com]
- 7. Comparison of phosphodiesterase III, IV and dual III/IV inhibitors on bronchospasm and pulmonary eosinophil influx in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel inhaled dual PDE3 and PDE4 inhibitor ensifentrine for the treatment of COPD: A systematic review and meta-analysis protocol on trough FEV1 and exacerbation according to PRISMA statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Selective Phosphodiesterase 4 Inhibitor Roflumilast and Phosphodiesterase 3/4 Inhibitor Pumafentrine Reduce Clinical Score and TNF Expression in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
